4-hydroxy-2,6-piperidinedicarboxamide
描述
The exact mass of the compound 4-hydroxy-2,6-piperidinedicarboxamide is 187.09569129 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-hydroxy-2,6-piperidinedicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-2,6-piperidinedicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-hydroxypiperidine-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c8-6(12)4-1-3(11)2-5(10-4)7(9)13/h3-5,10-11H,1-2H2,(H2,8,12)(H2,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSQEOXEJJEOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(NC1C(=O)N)C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal-Free Conditions: A Technical Blueprint
Executive Summary
Piperidine-2,6-diones (commonly known as glutarimides) are privileged pharmacophores that serve as the core structural motif in immunomodulatory imide drugs (IMiDs) such as thalidomide and lenalidomide. More recently, they have become indispensable as the primary cereblon (CRBN) E3 ligase binding domain in Targeted Protein Degradation (TPD) therapeutics, specifically PROTACs.
Historically, synthesizing highly substituted piperidine-2,6-diones required harsh conditions or transition-metal catalysis (e.g., Pd, Rh, Ir) to overcome the high resonance stabilization energy of the amide bonds. However, trace heavy metal contamination poses severe regulatory hurdles and toxicity risks in late-stage pharmaceutical development. Consequently, the development of transition-metal-free (TMF) synthetic methodologies has become a critical priority. This whitepaper dissects the mechanistic principles, quantitative benchmarks, and self-validating protocols for the TMF synthesis of piperidine-2,6-diones.
Mechanistic Rationale: Overcoming Amide Resonance
Causality in Experimental Design The fundamental challenge in glutarimide synthesis is the thermodynamic inertness of the C–N bond. In a standard amide, the lone pair on the nitrogen atom delocalizes into the carbonyl π* orbital, creating a planar, highly stable structure. Transition metals typically activate this bond via oxidative addition. To bypass metals, chemists must thermodynamically destabilize the ground state or utilize highly reactive electrophilic intermediates.
-
Twisted Amides: By forcing the N–C(O) axis out of planarity (achieving a twist angle τ ≈ 90°), the resonance stabilization is destroyed. This phenomenon is extensively detailed in studies on the1. N-acylglutarimides inherently possess this twisted geometry, dramatically increasing the electrophilicity of the carbonyl carbon and enabling transition-metal-free transamidation.
-
Domino Bis-Cyclization: Utilizing highly reactive Michael acceptors combined with a base-promoted cascade reaction can drive the formation of the 6-membered glutarimide ring. The thermodynamic sink of the stable piperidine-2,6-dione structure provides the driving force for the final intramolecular cyclization without the need for metal activation.
Mechanistic workflow for transition-metal-free cyclization of piperidine-2,6-diones.
Core Transition-Metal-Free Workflows
Base-Promoted Domino Cyclization
Recent advancements have demonstrated the2. By employing simple organic or inorganic bases, precursors such as functionalized acrylamides undergo sequential Michael addition followed by intramolecular cyclization. This method tolerates a wide array of functional groups, making it ideal for late-stage functionalization of complex APIs.
Photoenzymatic Hydroalkylation (Biocatalysis)
A cutting-edge alternative to traditional organic synthesis is the use of biocatalysis. Methodologies such as those described in3 leverage flavin-dependent "ene"-reductases (e.g., GluER variants). These enzymes mediate the intermolecular hydroalkylation of aryl acrylates with 2-haloacetamides under blue light irradiation. This photoenzymatic charge-transfer complex bypasses transition metals entirely, yielding aryl glutarimide precursors with exceptional enantiomeric ratios.
Chemoselective Acylation of N-Acylglutarimides
Furthermore, the4 provides a robust method for synthesizing unsymmetrical imides. This is complemented by methodologies focusing on5, which highlight the versatility of the glutarimide core as both a target and a highly reactive intermediate.
Photoenzymatic hydroalkylation pathway for synthesizing aryl glutarimide precursors.
Quantitative Data Summary
| Methodology | Catalyst / Promoter | Typical Yields | Enantioselectivity (e.r.) | Key Advantage |
| Base-Promoted Domino Cyclization | LiOH / Silylamide Bases | 75 - 92% | N/A (Racemic) | Highly scalable, utilizes bench-stable reagents. |
| Photoenzymatic Hydroalkylation | GluER Variant + Blue Light | 74 - 91% | Up to 93:7 | Excellent stereocontrol, green ambient conditions. |
| Chemoselective Acylation | Silylamide Base (e.g., LiHMDS) | 80 - 95% | N/A | Exquisite chemoselectivity for unsymmetrical imides. |
| Twisted Amide Transamidation | Additive-Free (Amine Nucleophile) | 71 - 97% | N/A | Proceeds at room temperature, 100% atom economy. |
Self-Validating Experimental Protocol: Base-Promoted Synthesis
Objective: Synthesis of 3-arylpiperidine-2,6-dione via base-promoted cyclization. Trustworthiness Note: This protocol is designed as a self-validating system. Each critical step includes a specific analytical checkpoint to ensure the reaction is proceeding correctly before advancing, preventing the compounding of errors in multi-step syntheses.
Step 1: Reagent Preparation & Michael Addition
-
Action: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the Baylis-Hillman adduct (1.0 equiv, 10 mmol) and the primary amide nucleophile (1.2 equiv) in anhydrous THF (0.2 M). Add a mild base (e.g., K2CO3 or DBU, 1.5 equiv) dropwise at 0 °C.
-
Causality: The base deprotonates the nucleophile, initiating a conjugate (Michael) addition into the α,β-unsaturated system of the adduct. THF is chosen to maintain the solubility of the polar intermediates while preventing premature hydrolysis.
-
Validation Checkpoint 1: After 2 hours at room temperature, perform TLC (Hexanes:EtOAc 7:3). The starting material spot (UV active, higher Rf ) must be completely consumed and replaced by a new, more polar intermediate spot. Do not proceed to heating until the starting material is consumed.
Step 2: Intramolecular Cyclization
-
Action: Once the intermediate is confirmed, add LiOH (2.0 equiv) to the reaction mixture and elevate the temperature to 65 °C (reflux) for 4-6 hours.
-
Causality: The elevated temperature and stronger base promote the nucleophilic attack of the newly formed secondary amine onto the adjacent ester/carbonyl group, forcing the expulsion of the leaving group (e.g., alkoxide) and closing the 6-membered glutarimide ring.
-
Validation Checkpoint 2: Monitor via LC-MS. The acyclic intermediate mass should transition to the target piperidine-2,6-dione mass [M−ROH+H]+ . A distinct color change from pale yellow to deep amber often accompanies successful cyclization.
Step 3: Quenching and Workup
-
Action: Cool the reaction to 0 °C and carefully quench with 1M HCl until the pH reaches 5-6. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Causality: Mild acidic quenching protonates the glutarimide nitrogen (pKa ~ 11), ensuring it partitions into the organic phase during extraction while neutralizing excess base.
-
Validation Checkpoint 3: Use pH paper during the quench. If the pH remains >7, the glutarimide may remain water-soluble as an enolate/anion, drastically reducing the isolated yield.
Step 4: Purification and Characterization
-
Action: Purify the crude residue via flash column chromatography (SiO2, gradient elution DCM:MeOH 99:1 to 95:5).
-
Validation Checkpoint 4 (Final): Obtain a 1 H NMR spectrum (in DMSO- d6 ). The definitive proof of the piperidine-2,6-dione core is the presence of a broad singlet at δ 10.5–11.2 ppm, corresponding to the highly deshielded imide N-H proton. If this peak is absent, the ring did not close.
References
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition Source: ChemistryOpen (2025) URL:[2]
-
Photoenzymatic Hydroalkylation Enables Streamlined Access to Aryl Glutarimide Precursors Source: ChemRxiv URL:[3]
-
Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling Source: The Journal of Organic Chemistry - ACS Publications (2020) URL:[1]
-
Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions Source: RSC Advances (2021) URL:[4]
-
Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides Source: Organic Letters - ACS Publications (2021) URL:[5]
Sources
Decoding the Anticancer Arsenal: Molecular Mechanisms and Experimental Validation of Piperine and Piperidine Derivatives
Executive Summary: The Phytochemical Paradigm
Piperine (1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine) and its core heterocyclic scaffold, piperidine, have transitioned from traditional dietary alkaloids to highly specific molecular probes in modern oncology. As a Senior Application Scientist, I approach these compounds not merely as cytotoxic agents, but as targeted disruptors of tumor survival networks. This whitepaper synthesizes the mechanistic architecture of these compounds, provides a quantitative efficacy profile, and outlines self-validating experimental workflows designed to prove causality in drug development.
Mechanistic Architecture: Dismantling Tumor Survival Networks
Piperine’s Multi-Targeted Assault
Piperine induces apoptosis and autophagy through a highly coordinated disruption of intracellular signaling. It acts as a potent pro-oxidant in malignant cells, increasing intracellular reactive oxygen species (ROS) via the modulation of mitochondrial complex III and NADPH oxidase. This oxidative stress triggers the depolarization of the mitochondrial membrane potential, shifting the Bax/Bcl-2 ratio to initiate intrinsic apoptosis ()[1].
Simultaneously, piperine acts as a targeted inhibitor of the PI3K/Akt/mTOR survival pathway. In oral squamous cell carcinoma (HSC-3) and colorectal cancer (DLD-1) models, piperine aggressively downregulates phosphorylated Akt (p-Akt) and mTOR, directly removing the brakes on apoptotic execution ()[2]. Furthermore, it modulates the Mitogen-Activated Protein Kinase (MAPK) pathway by upregulating pro-apoptotic p-p38 and p-ERK while suppressing p-JNK, leading to cell cycle arrest at the G2/M phase and subsequent caspase-3/9 cleavage ()[3].
Piperidine Derivatives: Structural Optimization for Target Specificity
The piperidine ring ((CH2)5NH) is a privileged scaffold in medicinal chemistry. Synthetic piperidine derivatives have been engineered to act as potent colchicine binding site inhibitors (CBSIs). For instance, specific piperidine derivatives (e.g., Compound 17a) disrupt tubulin polymerization, effectively halting mitosis and inducing apoptosis in prostate cancer (PC3) cells with sub-micromolar efficacy ()[4].
Molecular signaling pathways of piperine-induced apoptosis in cancer cells.
Quantitative Efficacy Profiling
To establish a baseline for therapeutic windows, we must evaluate the half-maximal inhibitory concentrations (IC50). The data below synthesizes the cytotoxic profiles of piperine and select piperidine derivatives across distinct malignancies. Notice the stark difference in potency: while natural piperine operates in the ~100 µM range, optimized piperidine derivatives achieve sub-micromolar efficacy ()[5][6].
| Compound | Cancer Cell Line | Origin | IC50 / GI50 (µM) | Key Mechanism |
| Piperine | HSC-3 | Oral Squamous Cell | ~100 - 150 | PI3K/Akt/mTOR inhibition[2] |
| Piperine | DLD-1 | Colorectal | ~125 | ROS generation, MAPK modulation[5] |
| Piperine | MCF-7 | Breast (ER+) | 111.0 | Apoptosis, cell cycle arrest[2] |
| Piperine | MDA-MB-231 | Breast (Triple Neg) | 173.4 | Apoptosis, cell cycle arrest[2] |
| Piperidine (17a) | PC3 | Prostate | 0.81 | Colchicine binding site inhibition[6] |
| Piperidine (DTPEP) | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | Cytotoxicity / Apoptosis[6] |
Experimental Workflows & Self-Validating Protocols
As application scientists, we design assays not just to observe, but to prove causality. The following self-validating protocols are engineered to confirm both the phenotype (cell death) and the mechanism (pathway inhibition).
Protocol 1: Phenotypic Screening via MTT Viability Assay
Purpose : To quantify the dose-dependent cytotoxicity of piperine/piperidine. Causality Check : We utilize a tetrazolium dye (MTT) because it relies on NAD(P)H-dependent cellular oxidoreductase enzymes. If piperine disrupts mitochondrial function (as hypothesized), this assay captures the direct metabolic collapse before physical membrane rupture occurs.
-
Cell Seeding : Seed cancer cells (e.g., DLD-1) at 5×103 cells/well in a 96-well plate. Rationale: Ensures cells are in the exponential growth phase during treatment, maximizing their susceptibility to cell cycle inhibitors.
-
Treatment : After 24h, treat cells with a concentration gradient of piperine (0, 25, 50, 100, 150, 200 µM) or piperidine derivative (0, 0.1, 0.5, 1.0, 5.0 µM) for 48h. Include a vehicle control (DMSO < 0.1%).
-
MTT Incubation : Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Rationale: Allows viable cells to reduce MTT to insoluble purple formazan crystals.
-
Solubilization & Readout : Remove media, dissolve formazan in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader to calculate the IC50.
Protocol 2: Mechanistic Validation via Flow Cytometry and Western Blotting
Purpose : To prove that the observed cytotoxicity is driven by specific kinase inhibition (e.g., PI3K/Akt). Causality Check : By utilizing specific inhibitors (e.g., LY294002 for PI3K or PD98059 for ERK) prior to piperine treatment, we can attempt to rescue the cells. If pre-treatment with an ERK inhibitor reduces piperine-induced PARP cleavage, we prove that ERK activation is a causal driver of the apoptosis, not just a bystander effect ()[3].
-
Apoptosis Quantification (Annexin V/PI Staining) :
-
Treat cells with the established IC50 of piperine for 24h.
-
Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.
-
Stain with Annexin V-FITC (binds externalized phosphatidylserine) and Propidium Iodide (enters cells with compromised membranes).
-
Analyze via flow cytometry to quantify the shift from live to apoptotic populations.
-
-
Pathway Interrogation (Western Blotting) :
-
Pre-treat cells with or without pathway inhibitors (e.g., 50 µM PD98059) for 1h, followed by piperine treatment.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical; without them, endogenous phosphatases will erase the p-Akt and p-ERK signals during extraction.
-
Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-Akt, Akt, p-ERK, ERK, Cleaved Caspase-3, and GAPDH.
-
Step-by-step experimental workflow for validating piperine's anticancer mechanisms.
Translational Perspectives: Overcoming Multidrug Resistance (MDR)
Beyond direct cytotoxicity, piperine acts as a potent chemosensitizer. Multidrug resistance is frequently driven by the overexpression of P-glycoprotein (P-gp), an efflux pump that ejects chemotherapeutics like doxorubicin from the cell. Piperine directly binds to and inhibits P-gp and CYP3A4. When co-administered with doxorubicin or paclitaxel, piperine blocks the efflux pump, artificially raising the intracellular concentration of the primary drug and restoring sensitivity synergistically in resistant ovarian and leukemia cell lines ()[7]. This dual-action profile positions piperine and its piperidine analogs as highly valuable adjuvants in refractory oncology models.
References
-
Title : Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway Source : MDPI URL :[Link]
-
Title : Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells Source : Preprints.org / PMC URL :[Link]
-
Title : Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation Source : PubMed Central (PMC) URL :[Link]
-
Title : Antitumor and Apoptosis-inducing Effects of Piperine on Human Melanoma Cells Source : International Institute of Anticancer Research URL : [Link]
-
Title : Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells Source : PubMed Central (PMC) URL :[Link]
-
Title : Review on Anticancer properties of Piperine in Oral cancer: Therapeutic Perspectives Source : Elsevier URL :[Link]
-
Title : Capsaicin and Piperine Can Overcome Multidrug Resistance in Cancer Cells to Doxorubicin Source : MDPI URL : [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells[v1] | Preprints.org [preprints.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Pharmacognosy and Isolation of Bioactive Piperidine Alkaloids: A Technical Guide
Introduction: The Chemical and Biological Landscape
Piperidine alkaloids represent a highly diverse and pharmacologically potent class of nitrogenous secondary metabolites. Characterized by a saturated, six-membered heterocyclic ring containing one nitrogen atom, these compounds are predominantly synthesized by plant families such as Piperaceae, Campanulaceae, and Fabaceae. As a Senior Application Scientist specializing in natural product isolation, I have observed that the structural nuances of the piperidine scaffold—such as N-methylation or C2/C6 substitutions—dictate their profound bioactivities, which range from central nervous system (CNS) modulation to antineoplastic and antimicrobial effects 1[1].
Translating these natural scaffolds into viable drug candidates requires a rigorous understanding of their chemical ecology, biosynthetic origins, and the physicochemical principles governing their extraction.
Biosynthetic Pathways and Chemical Ecology
The structural diversity of piperidine alkaloids stems from a highly conserved biosynthetic origin. Nature synthesizes the core piperidine ring primarily from the amino acid L-lysine. The initial enzymatic step is catalyzed by Lysine Decarboxylase (LDC), yielding the biogenic amine cadaverine. Subsequent oxidation and deamination reactions lead to the formation of the Δ1 -piperideine intermediate. This reactive imine acts as the foundational building block, undergoing side-chain additions to form complex bioactive alkaloids like lobeline (from Lobelia inflata) and piperine (from Piper nigrum) 2[2].
Figure 1: Biosynthetic pathway of piperidine alkaloids from L-lysine precursor.
Advanced Extraction and Isolation Methodologies
The isolation of piperidine alkaloids must exploit their inherent acid-base chemistry. Because these compounds possess a basic nitrogen atom (typically exhibiting a pKa between 8.5 and 9.5), manipulating the pH of the extraction matrix allows us to selectively partition the target molecules between aqueous and organic phases.
Modern extraction workflows frequently replace traditional, thermally degradative Soxhlet methods with Ultrasound-Assisted Extraction (UAE). UAE utilizes acoustic cavitation to disrupt plant cell walls, drastically reducing extraction time while preserving thermolabile alkaloids3[3].
Figure 2: Acid-base partitioning workflow for piperidine alkaloid isolation.
Standardized Experimental Protocol: Self-Validating Acid-Base Partitioning & UAE
Objective: Isolate high-purity piperidine alkaloids (e.g., lobeline or piperine) from raw botanical matrices.
Step 1: Matrix Preparation and Acidic Solubilization
-
Pulverize dried plant biomass to a fine powder (mesh size 40-60) to maximize the solvent contact surface area.
-
Suspend the biomass in 2% v/v aqueous sulfuric acid ( H2SO4 ) or glacial acetic acid.
-
Causality: The acidic environment protonates the lone pair of electrons on the piperidine nitrogen. This converts the lipophilic free base into a highly water-soluble alkaloidal salt, forcing it into the aqueous phase while leaving structural plant lipids behind.
Step 2: Ultrasound-Assisted Extraction (UAE)
-
Subject the suspension to UAE (e.g., 200W, 26kHz, 50°C) for 18–20 minutes 3[3].
-
Causality: High-frequency sound waves create cavitation bubbles in the solvent. The implosion of these bubbles generates localized micro-jets and shear forces that aggressively rupture cellular matrices, enhancing mass transfer without the thermal degradation associated with prolonged refluxing.
Step 3: Defatting (Neutral/Lipophilic Impurity Removal)
-
Filter the acidic extract and partition the aqueous filtrate against an equal volume of chloroform ( CHCl3 ) or hexane in a separatory funnel. Discard the organic layer.
-
Causality: Non-basic, lipophilic impurities (waxes, sterols, essential oils) partition into the organic phase. Because the alkaloid is currently a protonated salt, it remains safely trapped in the aqueous layer.
Step 4: Basification and Free-Base Recovery
-
Carefully adjust the pH of the retained aqueous phase to 9.0–10.0 using 10% ammonium hydroxide ( NH4OH ) 2[2].
-
Causality: Raising the pH above the alkaloid's pKa strips the proton from the piperidine nitrogen, reverting the alkaloid salt back to its uncharged, lipophilic free-base form.
-
Extract the basified aqueous phase three times with dichloromethane (DCM) or chloroform. The free-base alkaloids will now partition heavily into the organic layer.
Step 5: In-Process Validation (TLC)
-
Spot a fraction of the organic extract on a silica gel F254 TLC plate. Develop using a suitable mobile phase and spray with Dragendorff’s reagent.
-
Causality & Validation: The interaction between Dragendorff's reagent and the heterocyclic amine produces an immediate orange-colored complex. This acts as a self-validating checkpoint, confirming the successful phase-transfer of the piperidine alkaloid before proceeding to crystallization 2[2].
Step 6: Crystallization
-
Evaporate the pooled organic layers under reduced pressure. For compounds like piperine, dissolve the crude residue in a minimum amount of hot acetone/n-hexane (3:2) and cool to 4°C to yield high-purity needle-shaped crystals 4[4].
Quantitative Yields and Bioactivity Profiles
The extraction efficiency and subsequent pharmacological utility of piperidine alkaloids are highly dependent on the extraction methodology. Table 1 summarizes key quantitative data across various bioactive piperidine alkaloids.
| Alkaloid | Primary Natural Source | Extraction Method | Yield | Key Bioactivity |
| Piperine | Piper nigrum (Black Pepper) | Ultrasonic-Assisted Extraction (UAE) | ~5.8 mg/g | Bioenhancer, Anti-inflammatory |
| Piperine | Piper nigrum (Black Pepper) | Glacial Acetic Acid Maceration | ~18% (crude) | Bioenhancer, Analgesic |
| Lobeline | Lobelia inflata (Indian Tobacco) | Acid-Base Partitioning | Variable | nAChR Modulator, Antiepileptic |
| Spectaline | Cassia spectabilis | Solvent Extraction | Variable | Anticancer, Antimicrobial |
Pharmacological Mechanisms of Action
The therapeutic utility of piperidine alkaloids is closely tied to their structural mimicry of endogenous neurotransmitters. A prime example is lobeline, which has been extensively investigated for its role in treating neurological disorders and substance abuse.
Mechanistically, lobeline acts as a partial agonist and antagonist at presynaptic α4β2 and α7 nicotinic acetylcholine receptors (nAChRs) 1[1]. Furthermore, it inhibits the vesicular monoamine transporter 2 (VMAT2). By disrupting VMAT2, lobeline alters the cytosolic redistribution of dopamine, mitigating the dopamine-releasing effects of psychostimulants and providing a neurochemical basis for its antiepileptic properties 5[5]. Other piperidine derivatives, such as spectaline from Cassia spectabilis, have demonstrated notable cytotoxic effects against various cancer cell lines, highlighting the versatility of this chemical class in oncology 6[6].
Figure 3: Mechanism of action of lobeline on dopaminergic neurotransmission.
References
- Austin Publishing Group.
- Mitrask.
- Hielscher Ultrasound Technology.
- Frontiers.
- NIH PMC.
- NIH PMC. "Antiepileptic activity of lobeline isolated from the leaf of Lobelia nicotianaefolia and its effect on brain GABA level in mice."
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products [austinpublishinggroup.com]
- 3. hielscher.com [hielscher.com]
- 4. mitrask.com [mitrask.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Profiling the Cytotoxicity of Piperidine Derivatives Using the MTT Cell Viability Assay
Executive Summary
The piperidine scaffold is a ubiquitous "privileged structure" in medicinal chemistry, highly valued for its conformational flexibility and capacity to engage in diverse molecular interactions[1]. In recent years, novel piperidine derivatives have demonstrated significant promise as anticancer agents, primarily by modulating critical survival networks such as the PI3K/Akt signaling pathway and inducing apoptosis[1][2].
To accurately evaluate the therapeutic potential of these compounds, researchers rely on robust, high-throughput in vitro screening methods. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard colorimetric method for assessing cell viability, proliferation, and compound cytotoxicity[3]. This application note provides an authoritative, self-validating protocol for evaluating piperidine derivatives using the MTT assay, detailing the mechanistic causality behind experimental choices to ensure reproducible and highly accurate data.
Mechanistic Principles: The Causality of the MTT Assay
The MTT assay does not measure cell number directly; rather, it quantifies cellular metabolic activity, which serves as a proxy for cell viability[3].
The Biochemical Reaction: The assay relies on the cellular reduction of the yellow, water-soluble MTT tetrazolium salt into an insoluble, purple formazan product. This reduction is primarily driven by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located within the mitochondria of metabolically active, living cells[3].
Why this matters for Piperidine Derivatives: Many piperidine-based anticancer agents exert their effects by disrupting mitochondrial membrane potential or inhibiting survival pathways (e.g., PI3K/Akt), which rapidly downregulates mitochondrial enzyme activity and induces apoptosis (characterized by an increased BAX/BCL-2 ratio)[2][4]. Because dead or dying cells lose their oxidoreductase activity, they cannot reduce MTT. Consequently, the intensity of the purple color—quantified via spectrophotometry—is directly proportional to the number of viable cells remaining after drug treatment.
Mechanistic pathway of piperidine-induced cytotoxicity and MTT detection.
Experimental Design: A Self-Validating System
To ensure scientific integrity, an MTT assay must be designed as a self-validating system . This means the plate layout itself must contain internal controls that rule out confounding variables (e.g., media interference, vehicle toxicity, or assay failure).
Mandatory Control Wells:
-
Blank Control (Media + MTT + Solubilization Buffer): Corrects for background absorbance caused by phenol red in the media or non-specific protein binding.
-
Negative Control (Untreated Cells + Media): Establishes the 100% viability baseline.
-
Vehicle Control (Cells + Media + Solvent): Piperidine derivatives are often hydrophobic and require Dimethyl Sulfoxide (DMSO) for solubilization. The vehicle control ensures that the final concentration of DMSO (must be ≤0.5% ) does not independently induce cytotoxicity[5].
-
Positive Control (Cells + Known Cytotoxic Agent): Validates that the cell line is responsive and the assay reagents are functioning correctly.
Step-by-Step MTT Protocol for Piperidine Derivatives
The following protocol integrates standard practices with specific optimizations for small-molecule drug screening[4][6].
Phase 1: Reagent Preparation
-
MTT Solution: Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS, pH 7.4) to a concentration of 5 mg/mL. Filter-sterilize through a 0.2 µm filter. Causality: Using PBS instead of water maintains osmotic balance, while filtration ensures no bacterial contamination is introduced during the assay[6]. Store protected from light at 4°C.
-
Solubilization Buffer: 100% DMSO is recommended for piperidine derivatives. Causality: Formazan crystals are impermeable and insoluble in aqueous culture media. DMSO effectively lyses the cell membrane and completely dissolves the crystals, creating a homogeneous solution required for accurate optical density (OD) readings[7].
Phase 2: Cell Seeding & Treatment
-
Seeding: Harvest target cancer cells (e.g., A-549, MDA-MB-231) during the logarithmic growth phase. Seed 5 × 10³ to 1 × 10⁴ cells per well in a 96-well flat-bottom microplate (final volume 100 µL/well)[4][6].
-
Attachment: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell adherence and recovery from trypsinization stress.
-
Treatment: Carefully aspirate the media. Add 100 µL of fresh media containing serial dilutions of the synthesized piperidine derivatives (e.g., 1 µM to 100 µM). Include all mandatory controls.
-
Exposure: Incubate for the desired exposure period (typically 24, 48, or 72 hours)[4].
Phase 3: MTT Addition & Data Acquisition
-
Labeling: Add 10 µL to 20 µL of the 5 mg/mL MTT solution directly to each well (achieving a final concentration of ~0.45 - 0.5 mg/mL)[6].
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C. Causality: The exact time depends on the metabolic rate of the specific cell line. Researchers must visually confirm the presence of intracellular punctate purple precipitates (formazan) under a microscope before proceeding.
-
Media Removal: Carefully invert the plate or use a multichannel pipette to remove the media. Critical Step: Do not disturb the adherent cells or aspirate the insoluble formazan crystals at the bottom of the well.
-
Solubilization: Add 100 µL to 150 µL of DMSO to each well[4]. Wrap the plate in foil (to protect from light) and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Quantification: Measure the absorbance using a microplate spectrophotometer at an OD of 570 nm. Read a reference wavelength at 630 nm. Causality: Subtracting the 630 nm reading from the 570 nm reading corrects for non-specific background noise caused by cell debris, fingerprints, or plate imperfections.
Step-by-step workflow for the MTT cell viability assay.
Quantitative Data Synthesis
The efficacy of piperidine derivatives is typically expressed as the Half-Maximal Inhibitory Concentration ( IC50 ), calculated from the dose-response curve generated by the MTT assay. Below is a synthesized comparison of recent piperidine derivatives and their cytotoxic profiles across various cancer cell lines.
| Compound Class / Derivative | Target Cell Line | Cancer Type | Activity ( IC50 / Viability) | Reference Source |
| Piperidine-dihydropyridine hybrids | A-549 | Lung Cancer | 15.94 - 48.04 µM | BenchChem[1] |
| Piperidine derivative (RAJI) | MDA-MB-231 | Triple Negative Breast Cancer | 20 µg/mL | BenchChem[1] |
| Compound 17a | PC3 | Prostate Cancer | Concentration-dependent inhibition | PMC[2] |
| 2(3H)-Benzoxazolone piperidines | MDA-MB-231 | Breast Cancer | 50 µM (72h incubation) | J. Med. Chem. Sci.[5] |
Troubleshooting and Analytical Caveats
Even with a self-validating setup, the MTT assay is susceptible to specific chemical interferences. When testing novel piperidine derivatives, consider the following caveats:
-
Chemical Reduction of MTT by the Drug: Some highly reactive antioxidant compounds can reduce MTT to formazan extracellularly, independent of cellular metabolism[7]. Solution: Run a "drug-only" control well (Media + Drug + MTT, no cells). If this well turns purple, the piperidine derivative is directly reducing the MTT, and an alternative assay (e.g., Resazurin or ATP-based luminescence) must be used.
-
Serum Interference: High concentrations of serum proteins in the culture media can bind to the drug or interfere with the solubilization of formazan. Solution: If possible, perform the MTT incubation step in serum-free media.
-
Edge Effects: Evaporation in the outer wells of a 96-well plate can artificially concentrate the drug or alter the pH, skewing viability data. Solution: Fill the perimeter wells (rows A and H, columns 1 and 12) with sterile PBS and only use the inner 60 wells for the assay.
References
- Merck Millipore.
- Abcam.MTT assay protocol.
- NIH Bookshelf.Cell Viability Assays - Assay Guidance Manual.
- BenchChem.
- PMC (NIH).Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
- Journal of Medicinal and Chemical Sciences.Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jmchemsci.com [jmchemsci.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Preclinical Evaluation of Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents
Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Focus: Targeted inhibition of Cathepsin K (Cat K) via fragment-based drug design.
Introduction & Mechanistic Rationale
Osteoporosis is a systemic skeletal disorder characterized by the deterioration of bone microarchitecture and low bone mineral density (BMD), leading to an elevated risk of fractures. The homeostatic imbalance in osteoporosis is primarily driven by excessive osteoclast-mediated bone resorption relative to osteoblast-mediated bone formation.
A critical molecular target in this resorptive process is Cathepsin K (Cat K) , a highly expressed cysteine protease in osteoclasts responsible for the degradation of type I collagen, the primary protein component of the bone matrix[1]. While early-generation Cat K inhibitors (e.g., odanacatib) demonstrated high efficacy, they were often hindered by off-target effects or cardiovascular toxicity[2]. Consequently, there is a critical need for novel, highly selective Cat K inhibitors.
Recent fragment-based drug discovery (FBDD) efforts have identified piperidine-3-carboxamide derivatives as potent, selective Cat K inhibitors. By utilizing a fragment growth strategy on a piperidine core (specifically targeting the P1, P2, and P3 active pockets of Cat K), researchers have synthesized derivatives like Compound H-9 , which exhibits sub-micromolar inhibitory activity and robust in vivo efficacy[1][3].
Caption: Cathepsin K signaling pathway and its targeted inhibition by piperidine-3-carboxamides.
Chemical Synthesis Strategy: The Fragment Growth Approach
The rational design of piperidine-3-carboxamide derivatives relies on optimizing interactions within the Cat K active site. The base fragment (e.g., F-12) provides initial binding, but to achieve high-affinity inhibition, the molecule must extend into the P3 pocket of the enzyme. The introduction of a benzylamine group via amide coupling fulfills this requirement, establishing critical hydrophobic interactions and hydrogen bonds with key active-site residues[1][3].
Protocol 1: Synthesis of Compound H-9 (Amide Coupling)
Objective: To synthesize the target piperidine-3-carboxamide derivative via an EDCI/DMAP-mediated amide coupling reaction.
Causality & Quality Control:
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used as the coupling agent because its urea byproduct is water-soluble, simplifying downstream purification.
-
DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, accelerating the reaction and suppressing side reactions (like racemization).
-
Self-Validation: The reaction's progress must be self-validated using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting carboxylic acid.
Materials:
-
Piperidine-3-carboxylic acid derivative (1.0 eq)
-
Substituted benzylamine (1.2 eq)
-
EDCI hydrochloride (1.5 eq)
-
DMAP (0.2 eq)
-
Dichloromethane (DCM, anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve the piperidine-3-carboxylic acid derivative (1.0 mmol) in 10 mL of anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Activation: Add EDCI (1.5 mmol) and DMAP (0.2 mmol) to the solution. Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.
-
Coupling: Slowly add the substituted benzylamine (1.2 mmol) dropwise to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the acid spot indicates completion.
-
Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NH4Cl . Extract the aqueous layer with DCM (3 × 15 mL).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (10 mL), saturated NaHCO3 (10 mL), and brine (10 mL) to remove unreacted amines and DMAP.
-
Drying & Concentration: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography to yield the pure piperidine-3-carboxamide derivative (Compound H-9).
-
Validation: Confirm structural integrity and >95% purity using 1H -NMR, 13C -NMR, and High-Resolution Mass Spectrometry (HRMS) prior to biological testing.
Preclinical Evaluation Workflow
To establish the efficacy of the synthesized compounds, a rigorous, tiered evaluation workflow is required, progressing from enzymatic assays to cellular models, and finally to in vivo validation[4].
Caption: Preclinical development workflow for piperidine-3-carboxamide anti-osteoporosis agents.
Protocol 2: In Vitro Osteoclastogenesis and Bone Resorption Assay
Objective: To quantify the anti-resorptive capacity of H-9 using RANKL-induced RAW264.7 cells cultured on bone/dentin slices[1][4].
Causality & Quality Control:
-
RANKL Addition: Essential for differentiating RAW264.7 macrophages into mature, multinucleated osteoclasts.
-
CTX-I Measurement: C-terminal telopeptide of type I collagen (CTX-I) is a highly specific biomarker for Cat K-mediated bone degradation. Measuring CTX-I in the supernatant provides a direct, quantifiable readout of enzymatic inhibition[1].
-
Positive Control: Use MIV-711 (a known clinical-phase Cat K inhibitor) to benchmark the assay's sensitivity and the compound's relative potency[1].
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW264.7 cells ( 1×104 cells/well) in a 96-well plate containing sterile bovine bone slices.
-
Differentiation: Culture cells in α -MEM supplemented with 10% FBS and 50 ng/mL RANKL for 4 days to induce osteoclast formation.
-
Compound Treatment: Replace the medium with fresh medium containing RANKL and varying concentrations of Compound H-9 (e.g., 0.01, 0.1, 1.0 µM) or MIV-711 (positive control). Incubate for an additional 48 hours.
-
CTX-I Quantification: Collect the conditioned medium. Quantify CTX-I release using a commercial ELISA kit according to the manufacturer's protocol.
-
Pit Formation Analysis: Remove cells from the bone slices via sonication in NH4OH . Stain the slices with 1% toluidine blue.
-
Imaging: Capture images using a light microscope and quantify the total area of resorption pits using ImageJ software. A reduction in pit area validates the functional inhibition of bone resorption[1].
Protocol 3: In Vivo Evaluation in OVX Mice
Objective: To assess the systemic anti-osteoporotic effects of the compound in an ovariectomized (OVX) mouse model, the gold standard for postmenopausal osteoporosis[1][3].
Step-by-Step Procedure:
-
Model Generation: Perform bilateral ovariectomy on 8-week-old female C57BL/6 mice under anesthesia. Maintain a sham-operated control group.
-
Acclimation: Allow 4 weeks post-surgery for the development of significant bone loss.
-
Dosing: Administer Compound H-9 orally (e.g., 10–30 mg/kg/day) for 6 weeks.
-
Endpoint Analysis: Euthanize the mice and excise the femurs.
-
Micro-CT Scanning: Analyze the distal femurs using micro-computed tomography ( μ CT) to quantify Bone Mineral Density (BMD), Bone Volume/Tissue Volume (BV/TV), and Trabecular Number (Tb.N).
Quantitative Data Summary
The structural optimization of the piperidine-3-carboxamide scaffold yields significant improvements in both biochemical and physiological parameters. Table 1 summarizes the benchmark data for the lead derivative, Compound H-9, compared against standard controls[1][3][4].
Table 1: Preclinical Efficacy Profile of Compound H-9
| Parameter | Value / Result | Biological Significance |
| Cathepsin K IC50 | 0.08 µM | Demonstrates highly potent, sub-micromolar enzymatic inhibition[1]. |
| Binding Mechanism | P3 Pocket integration | Enhanced hydrophobic interactions prevent off-target protease binding[1]. |
| CTX-I Release | >60% reduction at 1 µM | Confirms robust suppression of type I collagen degradation in vitro[1]. |
| Resorption Pit Area | Comparable to MIV-711 | Validates functional cessation of osteoclast-mediated bone erosion[1]. |
| Cat K Expression | Downregulated | Western blot confirms reduction of target protein in RAW264.7 cells[1]. |
| In Vivo BMD (OVX Mice) | Significant Increase vs. Vehicle | Proves systemic efficacy in reversing estrogen-deficiency bone loss[1]. |
Conclusion
The synthesis of piperidine-3-carboxamide derivatives represents a highly effective strategy for developing novel anti-osteoporosis therapeutics. By utilizing a fragment growth approach to target the P3 active pocket of Cathepsin K, compounds such as H-9 achieve exceptional potency and selectivity. The self-validating protocols outlined in this guide—from rigorous amide coupling chemistry to comprehensive in vitro and in vivo phenotypic assays—provide a robust framework for drug development professionals aiming to advance next-generation bone resorption inhibitors into clinical pipelines.
References
-
Wang, Y., Guan, T., Xiong, H., Hu, W., Zhu, X., Ma, Y., & Zhang, Z. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. Available at:[Link]
-
Dai, R., et al. (2020). Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis. International Journal of Molecular Sciences. Available at:[Link]
Sources
Executive Summary & Mechanistic Rationale
The ongoing evolution of human coronaviruses (hCoVs) necessitates the development of broad-spectrum, host-sparing antiviral therapeutics. Piperidine-4-carboxamides have emerged as a highly potent class of non-covalent inhibitors specifically targeting the Papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2, SARS-CoV, and endemic strains such as NL63 and OC43[1].
Unlike the main protease (Mpro), PLpro is a multi-functional enzyme within the nsp3 domain. It is responsible for processing the viral polyprotein (cleaving nsp1, nsp2, and nsp3) and acts as a deubiquitinase (DUB) and deISGylase[2]. By stripping ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) from host proteins, PLpro actively suppresses the host's innate immune response[3].
Causality Insight: The therapeutic rationale for selecting piperidine-4-carboxamides (e.g., compounds 5c, 3k, 15g, and NCGC2955) is their ability to exploit the unique S3/S4 binding pockets of PLpro[4]. The piperidine ring and its substituents induce a conformational closure of the highly mobile BL2 (blocking loop 2) in the palm subdomain of the enzyme. This structural lock not only halts viral replication but simultaneously restores Type I interferon (IFN) and NF-κB signaling pathways[5].
Target Biology & Signaling Pathway
To effectively design assays around this compound class, one must understand the dual-pathway intervention achieved by PLpro inhibition.
Fig 1. SARS-CoV-2 PLpro signaling pathway and restoration of host immunity via piperidine-4-carboxamides.
Quantitative Data & Compound Profiling
Extensive Structure-Activity Relationship (SAR) studies have optimized the piperidine-4-carboxamide scaffold to enhance both target affinity and metabolic stability. The table below summarizes the biochemical and cellular efficacy of benchmark compounds in this class[1][2][4].
| Compound | Target Virus | PLpro IC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Key Structural Feature |
| 5c (racemic) | SARS-CoV | 0.62 | 11.0 (Vero E6) | >200 | Naphthyl-ethyl substituent |
| 3k | SARS-CoV-2 | 0.28 | 2.5 (Vero E6) | >100 | Benzyl carboxamide linker |
| 15g | SARS-CoV | 0.67 | 9.1 (Vero E6) | >100 | 1,3-benzodioxole ring |
| NCGC2955 | SARS-CoV-2 (Delta) | N/A | 0.20 (Calu-3) | >300 | Broad-spectrum optimization |
Experimental Protocols: A Self-Validating System
To ensure rigorous validation of novel piperidine-4-carboxamide derivatives, researchers must employ a triangulated workflow. This system validates direct enzymatic inhibition, proves cellular antiviral efficacy, and confirms the on-target mechanism (DUB activity) to rule out off-target cytotoxicity.
Fig 2. Triangulated validation workflow for PLpro inhibitors from biochemical screening to cellular mechanism.
Protocol 1: In Vitro PLpro Enzymatic Inhibition Assay (FRET-based)
Causality Insight: PLpro cleaves the C-terminus of ubiquitin. Using Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) as a fluorogenic substrate allows real-time kinetic monitoring. Continuous readouts prevent false positives caused by compound aggregation or auto-fluorescence[3].
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme.
-
Substrate: Ub-AMC or RLRGG-AMC.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 5 mM DTT.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute piperidine-4-carboxamide compounds in 100% DMSO to create a 10-point dose-response curve (3-fold dilutions).
-
Enzyme Pre-incubation: Add 0.5 nM PLpro to a 384-well black microplate. Add 1 µL of compound dilutions (ensuring final DMSO concentration is ≤ 1%). Incubate at 25°C for 30 minutes.
-
Why? Pre-incubation is critical for non-covalent inhibitors like piperidine-4-carboxamides to induce the BL2 loop closure and reach thermodynamic binding equilibrium[2].
-
-
Reaction Initiation: Add 1 µM Ub-AMC substrate to all wells to initiate the cleavage reaction.
-
Kinetic Readout: Immediately measure fluorescence (Excitation: 345 nm, Emission: 445 nm) every 30 seconds for 30 minutes using a microplate reader.
-
Data Analysis: Calculate initial velocities (V0) from the linear portion of the kinetic curve. Plot % inhibition vs. log[inhibitor] to determine the IC50 using a 4-parameter logistic regression.
Protocol 2: Cell-Based Antiviral Efficacy & Cytotoxicity
Causality Insight: Biochemical potency does not guarantee cellular penetration. Testing in Calu-3 (human lung epithelial) cells is critical because they express TMPRSS2, representing a more physiologically relevant viral entry pathway than standard Vero E6 cells[1].
Materials:
-
Calu-3 and Vero E6 cell lines.
-
SARS-CoV-2 virus (e.g., Delta variant).
-
CellTiter-Glo® (Promega) for viability assessment.
Step-by-Step Methodology:
-
Seeding: Seed Calu-3 cells at 2×10⁴ cells/well in 96-well plates. Incubate for 24 hours at 37°C.
-
Infection & Treatment: Pre-treat cells with piperidine-4-carboxamides (0.01 to 100 µM) for 2 hours. Infect with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.1.
-
Why pre-treat? PLpro acts immediately post-translation. Pre-loading the cells ensures target engagement before viral polyproteins overwhelm the host machinery.
-
-
Incubation: Incubate for 72 hours in a BSL-3 facility.
-
Viral Titer Quantification (EC50): Perform RT-qPCR on the culture supernatant targeting the viral N gene to quantify viral RNA reduction.
-
Cytotoxicity Counter-Screen (CC50): In a parallel uninfected plate treated with identical compound concentrations, add CellTiter-Glo reagent. Measure luminescence to assess cell viability.
-
Validation: Calculate the Selectivity Index (SI = CC50 / EC50). A valid lead candidate must demonstrate an SI > 50[1].
Protocol 3: Cellular DeISGylation Assay (Mechanistic Proof)
Causality Insight: To definitively prove that the antiviral effect is explicitly due to PLpro inhibition (and not off-target toxicity), one must observe the accumulation of ISGylated host proteins, which active PLpro normally cleaves[4].
Step-by-Step Methodology:
-
Interferon Stimulation: Treat HEK293T cells with human IFN-α (1000 U/mL) for 24 hours to upregulate ISG15 and induce widespread host protein ISGylation.
-
Transfection & Treatment: Transfect cells with a plasmid expressing SARS-CoV-2 PLpro. Simultaneously, treat the cells with the piperidine-4-carboxamide inhibitor (e.g., at 5× IC50 concentration).
-
Lysis: After 24 hours, wash cells with cold PBS and lyse in RIPA buffer containing protease inhibitors and N-ethylmaleimide (NEM).
-
Why NEM? NEM irreversibly inhibits endogenous host deubiquitinases, preserving the transient ISGylated state of proteins during the extraction process.
-
-
Western Blotting: Run lysates on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Detection: Probe with anti-ISG15 and anti-PLpro primary antibodies.
-
Interpretation: Active PLpro will clear the high-molecular-weight ISG15 smear. An effective, cell-permeable PLpro inhibitor will restore the ISG15 smear, proving on-target mechanism in a complex cellular environment.
References
-
Guo X, Ghosh AK, Miller H, Knox K, Kundu M, et al. (2022). Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. Infectious Diseases Diagnosis & Treatment. 1
-
Calleja DJ, et al. (2022). Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors. Frontiers in Chemistry. 4
-
Baez-Santos YM, St. John SE, Mesecar AD. (2014). X-ray Structural and Biological Evaluation of a Series of Potent and Highly Selective Inhibitors of Human Coronavirus Papain-like Proteases. Journal of Medicinal Chemistry. 2
-
Rut W, et al. (2020). SARS-CoV-2 Papain-Like Protease Potential Inhibitors—In Silico Quantitative Assessment. PMC / NIH. 5
-
Zhao Y, et al. (2023). Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. MDPI. 3
Sources
- 1. Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides [gavinpublishers.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors [frontiersin.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Harnessing the Versatility of the Piperidine Scaffold for the Design of Multi-Target Directed Ligands
Introduction: The Imperative for Multi-Targeted Therapeutics
The traditional "one-target, one-drug" paradigm has been the cornerstone of pharmaceutical research for decades. However, the complex and multifactorial nature of prevalent pathologies such as neurodegenerative diseases and cancer often renders single-target agents insufficient. This has catalyzed a paradigm shift towards the development of Multi-Target Directed Ligands (MTDLs) – single chemical entities engineered to modulate multiple biological targets simultaneously. This approach offers the potential for enhanced therapeutic efficacy, reduced risk of drug resistance, and improved safety profiles.
The piperidine nucleus, a six-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its conformational flexibility, ability to engage in various non-covalent interactions, and presence in numerous natural products and FDA-approved drugs underscore its utility in drug design. This guide provides a comprehensive overview of the application of piperidine derivatives as versatile scaffolds for the rational design and development of MTDLs for complex diseases, with a focus on neurodegenerative disorders and cancer.
I. The Piperidine Scaffold: A Privileged Structure in MTDL Design
The unique structural and chemical properties of the piperidine ring make it an ideal foundation for MTDLs. Its saturated nature allows for the precise three-dimensional positioning of substituents to interact with multiple binding sites on different targets. The nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt, enhancing solubility and facilitating interactions with biological targets.
Key Advantages of the Piperidine Scaffold:
-
Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the introduction of diverse pharmacophoric elements.
-
Conformational Flexibility: The chair and boat conformations of the piperidine ring enable it to adapt to the topology of different binding pockets.
-
Blood-Brain Barrier Permeability: Many piperidine-containing compounds exhibit favorable physicochemical properties for crossing the blood-brain barrier, a critical requirement for CNS-acting drugs.[1]
-
Established Synthetic Methodologies: A rich history of synthetic chemistry provides a robust toolbox for the construction and derivatization of piperidine-based molecules.
II. MTDLs for Neurodegenerative Diseases: A Focus on Alzheimer's Disease
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by a complex pathophysiology involving multiple interconnected pathways, including cholinergic deficiency, amyloid-beta (Aβ) aggregation, and tau hyperphosphorylation. The MTDL approach is particularly well-suited to address this complexity.
Key Targets for Piperidine-Based MTDLs in Alzheimer's Disease:
-
Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy for symptomatic treatment of AD.[2][3] Donepezil, a piperidine-containing drug, is a well-known AChE inhibitor.[1][4]
-
β-Secretase (BACE1): BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the production of Aβ peptides.
-
Amyloid-β Aggregation: Preventing the aggregation of Aβ peptides into toxic oligomers and plaques is a major therapeutic goal.
Illustrative Signaling Pathway: Cholinergic Neurotransmission
Sources
Large-scale synthesis of substituted piperidine-2,6-diones.
Large-Scale Synthesis of Substituted Piperidine-2,6-Diones: Advanced Protocols for PROTAC and IMiD Development
Introduction & Biological Rationale
The piperidine-2,6-dione (glutarimide) moiety is a privileged pharmacophore in modern drug discovery. It serves as the primary binding determinant for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, making it the foundational structural unit for immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide[1]. Furthermore, this scaffold is heavily utilized as the ligase-recruiting anchor in Proteolysis Targeting Chimeras (PROTACs)[2]. As the clinical demand for targeted protein degraders surges, developing scalable, high-yielding synthetic routes for 3-substituted piperidine-2,6-diones has become a critical bottleneck in pharmaceutical manufacturing[3].
Mechanism of PROTAC-mediated target degradation via CRBN recruitment.
Strategic Approaches & Mechanistic Causality
Historically, the synthesis of piperidine-2,6-diones relied on the cyclization of glutaric acid derivatives, a process requiring up to eight synthetic steps, harsh dehydrating conditions, and yielding poor atom economy[4]. A more efficient, modern approach utilizes the direct nucleophilic coupling of 3-bromopiperidine-2,6-dione with primary amines or aniline derivatives[3].
Causality in Solvent and Base Selection: The C-N bond formation at the C3 position proceeds via an SN2 mechanism. The glutarimide ring is highly polar and exceptionally susceptible to base-catalyzed ring-opening (hydrolysis) if trace water is present. Therefore, an aprotic, highly polar solvent is required to stabilize the transition state while keeping the poorly soluble 3-bromopiperidine-2,6-dione in solution[2]. As demonstrated in quantitative optimization studies, Dimethylformamide (DMF) provides superior yields compared to less polar or protic alternatives[2]. Furthermore, a mild base like Triethylamine (Et₃N) must be used instead of strong non-nucleophilic bases (e.g., KOtBu) to prevent the competitive elimination of HBr, which generates an undesired unsaturated piperidine-dione side product[2].
Table 1: Solvent Optimization for 3-Bromopiperidine-2,6-dione Coupling
| Solvent | Polarity Index | Reaction Yield (%) | Mechanistic Observation |
|---|---|---|---|
| Toluene | 2.4 | 25% | Poor solubility of glutarimide intermediate. |
| Dioxane | 4.8 | 32% | Moderate solubility; slow reaction kinetics. |
| THF | 4.0 | 45% | Acceptable conversion but requires extended heating. |
| MeOH | 5.1 | 16% | Protic solvent induces competitive ring-opening. |
| DMF | 6.4 | 58-85% | Optimal TS stabilization and complete dissolution. |
(Data adapted from optimization studies on substituted piperidine-2,6-diones[2])
Experimental Workflows & Self-Validating Protocols
Scalable synthetic workflow for 3-substituted piperidine-2,6-diones.
Protocol A: Batch N-Alkylation of 3-Bromopiperidine-2,6-dione
This protocol outlines the large-scale nucleophilic substitution reaction between an amine and 3-bromopiperidine-2,6-dione[2].
Step-by-Step Methodology:
-
Preparation: Purge a 5 L jacketed reactor with Argon for 15 minutes. Add 3-bromopiperidine-2,6-dione (1.0 equiv, 500 g) and anhydrous DMF (2.5 L). Stir at 300 rpm until complete dissolution is achieved.
-
Reagent Addition: Slowly add the target amine (1.1 equiv) dropwise over 30 minutes to prevent localized thermal spikes.
-
Base Addition: Add Triethylamine (Et₃N) (2.0 equiv) in a single continuous stream.
-
Heating: Ramp the reactor temperature to 80 °C. Maintain vigorous stirring for 6-8 hours[2].
-
Self-Validation Checkpoint 1 (Reaction Progress): Extract a 0.5 mL aliquot and analyze via TLC (1:1 Hexane/Ethyl Acetate) and LC-MS. The system is validated if the 3-bromo starting material peak (m/z ~192) is entirely replaced by the product mass. If unreacted starting material persists past 8 hours, it indicates moisture ingress causing base quenching; the batch must be dried using molecular sieves before adding supplementary Et₃N.
-
Workup: Cool the mixture to 20 °C. Dilute with degassed water (7.5 L) to precipitate the product. Extract with Ethyl Acetate (3 x 3 L).
-
Self-Validation Checkpoint 2 (Phase Separation): The organic layer must be washed with brine (2 L) to remove residual DMF. If the organic phase remains cloudy, residual DMF or water is present; repeat the brine wash until the organic layer is optically clear.
-
Purification: Dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify via recrystallization or silica gel chromatography[2].
Protocol B: Continuous-Flow Hydrogenation for IMiD Scale-Up
Scaling up IMiDs (e.g., pomalidomide) introduces severe challenges during the catalytic hydrogenation of nitro-intermediates. Batch reduction of nitro groups poses thermal runaway risks. A continuous flow synthesis approach mitigates this by offering superior heat dissipation and precise residence time control, achieving overall yields of 38–47% across telescoped steps[1].
Step-by-Step Methodology:
-
System Priming: Equip a continuous flow reactor with a packed-bed 10% Pd/C catalyst cartridge. Prime the system with anhydrous THF at a flow rate of 1.0 mL/min.
-
Substrate Injection: Prepare a 0.5 M solution of the nitro-piperidine-2,6-dione precursor in THF. Introduce the substrate into the fluidic stream.
-
Hydrogenation: Introduce H₂ gas via a mass flow controller at 5 bar pressure. Set the reactor block temperature to 40 °C.
-
Self-Validation Checkpoint (Inline Monitoring): Monitor the reactor effluent using an inline UV-Vis spectrometer. The reaction is self-validating when the deep yellow color of the nitro-precursor transitions to a colorless fluid, corresponding to the complete disappearance of the nitro-aromatic absorbance band at ~330 nm. If the effluent remains yellow, the catalyst bed is poisoned or H₂ pressure is insufficient; immediately pause the flow and replace the Pd/C cartridge.
-
Collection: Collect the effluent in a vessel back-pressured with nitrogen. Concentrate in vacuo to yield the pure amino-piperidine-2,6-dione product[1].
References
- Source: Google Patents (US20070155967A1)
- 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)
- Technical Support Center: Optimizing Coupling Reactions of 3-Bromopiperidine-2,6-dione Source: Benchchem URL
- Source: ResearchGate (Journal of Flow Chemistry)
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buy 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione [smolecule.com]
- 4. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]
Troubleshooting low yields in piperidine-2,6-dione synthesis.
Answering the user's request.## Technical Support Center: Troubleshooting Low Yields in Piperidine-2,6-dione Synthesis
Welcome to the technical support center for piperidine-2,6-dione (or glutarimide) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields for this critical structural motif. The piperidine-2,6-dione scaffold is a cornerstone in modern medicinal chemistry, most notably as the core of Cereblon (CRBN) E3 ligase modulators used in targeted protein degradation.[1] However, its synthesis can be deceptively challenging, often plagued by issues such as ring instability, incomplete reactions, and difficult purifications.
This document moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting advice, structured in a practical question-and-answer format. Our goal is to empower you to diagnose issues in your own experiments and implement robust, scientifically-grounded solutions.
Section 1: Foundational Troubleshooting - First Principles
Before delving into route-specific issues, it's crucial to address foundational variables that can impact any chemical synthesis. Low yields often originate from overlooked basics rather than complex mechanistic failures.
FAQ 1: My reaction has stalled or resulted in a low yield of the desired product. Where should I begin my investigation?
This is the most common issue. A systematic approach is key. Before re-running the reaction, perform a thorough diagnosis of the failed experiment.
-
Causality: A chemical reaction is a precisely controlled system. Any deviation in the quality of inputs (reagents, solvents) or the environment (temperature, atmosphere) can lead to suboptimal outcomes. Impurities can poison catalysts, consume reagents, or initiate side reactions.
-
Troubleshooting Protocol:
-
Re-evaluate Starting Materials: Never assume the purity of your reagents. Verify the purity of your starting glutaric acid derivative, amine, and any coupling agents or bases via NMR or LC-MS. Commercial reagents can degrade upon storage.
-
Solvent Purity: Ensure solvents are anhydrous, especially for reactions involving strong bases (e.g., KOtBu, NaH) or water-sensitive intermediates. Use freshly distilled or commercially available anhydrous solvents.
-
Atmospheric Control: Many cyclization reactions, particularly those employing strong bases, are sensitive to air and moisture. Ensure your reaction is performed under a dry, inert atmosphere (Nitrogen or Argon).
-
Temperature Fidelity: Calibrate your heating and cooling systems. A discrepancy of even 5-10°C can dramatically alter reaction kinetics and side-product formation.
-
FAQ 2: My crude reaction mixture shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are they likely to be?
Multiple spots indicate an incomplete reaction or the formation of side products. Identifying these species is critical for diagnosis.
-
Causality: The spots on a TLC represent different chemical entities. By co-spotting with known standards (your starting materials), you can quickly identify unreacted components. Other spots may be stable intermediates (like the amide-acid precursor) or common byproducts.
-
Troubleshooting Protocol:
-
Co-spotting: Run a new TLC plate, spotting your crude mixture in one lane, your starting amine in another, and your starting glutaric acid derivative in a third. This will confirm the presence of unreacted starting materials.
-
Staining: Use different visualization techniques. UV light will show UV-active compounds. Stains like potassium permanganate or ninhydrin can reveal compounds without a chromophore, such as unreacted amines.
-
Preparative TLC/LC-MS Analysis: If possible, scrape the major spots, extract the compounds, and analyze them by mass spectrometry. This provides definitive mass data to help identify intermediates and byproducts. For instance, in a reaction between glutaric anhydride and an amine, a mass corresponding to the ring-opened amide-acid is a common finding if cyclization is incomplete.
-
Section 2: Troubleshooting by Common Synthetic Routes
The optimal troubleshooting strategy is highly dependent on the synthetic route employed. Below, we address common issues associated with the primary methods for constructing the piperidine-2,6-dione ring.
Route A: Condensation of Glutaric Acid/Anhydride with an Amine
This is a classical and widely used two-step, one-pot method involving the initial formation of a glutaramic acid (amide-acid) intermediate, followed by thermal or chemically-induced cyclization.[2][3]
FAQ 3: The reaction between my amine and glutaric anhydride is slow or incomplete, leading to low conversion.
-
Causality: The initial nucleophilic attack of the amine on the anhydride is generally efficient. However, if the amine is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), the reaction may require more forcing conditions. The primary issue is often the subsequent cyclization, not the initial ring-opening.
-
Troubleshooting Steps:
-
Solvent Choice: Toluene or xylene are excellent choices as they allow for heating to temperatures sufficient for cyclization and enable the removal of water via a Dean-Stark apparatus.[3]
-
Temperature Profile: A common protocol involves mixing the reagents at room temperature and then refluxing for several hours to drive the dehydration and cyclization.[3] Ensure your reflux temperature is adequate.
-
For Weakly Nucleophilic Amines: Consider adding a catalytic amount of a non-nucleophilic base or using a coupling agent to facilitate the final cyclization step.
-
FAQ 4: I've isolated the amide-acid intermediate, but the final ring-closing step to the glutarimide is failing.
-
Causality: The cyclization is a dehydration reaction. The equilibrium can favor the starting materials if water is not effectively removed or if the activation energy for the intramolecular nucleophilic attack is too high.
-
Troubleshooting Steps:
-
Thermal Cyclization: Heating the isolated glutaramic acid, sometimes under vacuum, can drive off water and promote cyclization. Temperatures of 150-220°C are often required.[4]
-
Chemical Dehydration: A more controlled method is to use a coupling agent. Reagents like 1,1'-Carbonyldiimidazole (CDI) can activate the carboxylic acid, facilitating intramolecular attack by the amide nitrogen at lower temperatures (e.g., refluxing in chloroform or THF).[3]
-
Acid Catalysis: A small amount of a strong acid can catalyze the cyclization, but care must be taken to avoid side reactions, especially with sensitive substrates.
-
Route B: Cyclization of Glutamine or Glutamic Acid Derivatives
This route is essential for producing enantiomerically pure piperidine-2,6-diones, particularly the (S)-enantiomer relevant to many bioactive molecules.[5][6]
FAQ 5: My cyclization of N-protected L-Glutamine is giving very low yields. What is going wrong?
-
Causality: The direct cyclization of the glutamine side-chain amide onto the activated backbone carboxylate requires precise conditions. The choice of activating agent and the management of side reactions are paramount.
-
Troubleshooting Steps:
-
Activating Agent: N,N'-Carbonyldiimidazole (CDI) is a highly effective agent for this transformation.[5] It forms a reactive acylimidazole intermediate that readily undergoes intramolecular cyclization. Ensure the CDI is of high quality and handled under anhydrous conditions.
-
Solvent and Temperature: Anhydrous THF is a common solvent for this reaction. The reaction often requires heating (e.g., 60-70°C) to proceed at a reasonable rate.[5]
-
Base: A catalytic amount of a non-nucleophilic base like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5]
-
FAQ 6: I'm observing significant racemization at the C3 position. How can I preserve the stereochemical integrity?
-
Causality: The alpha-proton on the glutarimide ring is acidic and susceptible to deprotonation by base, leading to racemization. This is a critical issue in the synthesis of chiral drugs.[7]
-
Troubleshooting Steps:
-
Avoid Strong Bases: Whenever possible, use mild or sterically hindered bases. If a strong base is required, use it at low temperatures (e.g., 0°C or below) and for the shortest possible time.[8]
-
Temperature Control: Perform reactions at the lowest effective temperature. Elevated temperatures can significantly increase the rate of epimerization.[8]
-
Strategic Synthesis: Sometimes it's better to perform modifications on the molecule before creating the glutarimide ring to avoid exposing the sensitive stereocenter to harsh conditions.
-
Route C: Michael Addition / Intramolecular Cyclization Cascade
This modern approach involves the base-promoted reaction of a substituted acetate with an acrylamide, forming the ring in a single, highly efficient step.[1]
FAQ 7: The initial Michael addition between my ester and acrylamide is not occurring.
-
Causality: This reaction requires the formation of an enolate from the ester. The choice and stoichiometry of the base are absolutely critical for this step.
-
Troubleshooting Steps:
-
Base Selection: Potassium tert-butoxide (KOtBu) is the base of choice for this transformation, often used in stoichiometric amounts (e.g., 2 equivalents).[1] Other bases like NaOtBu may work but can be less effective. LiOtBu often gives poor yields.[1]
-
Solvent: Anhydrous DMF has been identified as the optimal solvent, providing significantly better yields than THF, Toluene, or MeCN.[1]
-
Temperature: The initial enolate formation and Michael addition are often best performed at low temperatures (-20°C to 0°C) to minimize side reactions, before allowing the mixture to warm to room temperature for the cyclization step.[1]
-
Section 3: Common Side Reactions and Purification Challenges
FAQ 8: My final product seems to be degrading during workup or purification. I suspect the glutarimide ring is opening.
-
Causality: The glutarimide ring is a cyclic imide and is susceptible to hydrolysis, particularly under aqueous basic conditions (e.g., during an extraction with sodium bicarbonate).[7]
-
Troubleshooting Protocol:
-
Neutral or Acidic Workup: Avoid basic aqueous solutions during workup. If an extraction is necessary, use water or a saturated ammonium chloride solution.
-
Purification Method: Column chromatography on silica gel is generally effective. Use non-protic solvent systems where possible (e.g., Hexanes/Ethyl Acetate). If alcohols are used, minimize the time the product spends on the column.
-
Storage: Store the purified product in a dry, cool environment.
-
FAQ 9: How can I effectively purify my final piperidine-2,6-dione product?
-
Causality: The polarity of piperidine-2,6-diones can vary widely based on their substitution, requiring tailored purification strategies.
-
Recommended Protocols:
-
Recrystallization: This is the most effective method for obtaining highly pure, crystalline material if a suitable solvent system can be found. Ethanol or mixtures of ethanol and water are often successful.[2]
-
Silica Gel Chromatography: A standard method for most organic compounds. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Washing: If the primary impurity is an unreacted amine, a wash with dilute acid (e.g., 1M HCl) can remove it by forming a water-soluble salt. Be sure to quickly move to the extraction step to prevent acid-catalyzed hydrolysis of the product.[2]
-
Section 4: Analytical and Visualization Tools
Data Summary Table
| Synthetic Route | Key Reagents | Common Solvents | Typical Conditions | Common Issues | Ref |
| Glutaric Anhydride + Amine | Glutaric anhydride, Primary amine | Toluene, Xylene | Reflux (110-140°C), often with Dean-Stark | Incomplete cyclization, water removal | [3] |
| Glutamic Acid / Glutamine | N-Boc-L-Glutamine, CDI, DMAP | Anhydrous THF | 60-70°C | Low conversion, Racemization | [5] |
| Michael Addition Cascade | Substituted ester, Acrylamide, KOtBu | Anhydrous DMF | -20°C to 25°C | Inactive base, wrong solvent | [1] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in piperidine-2,6-dione synthesis.
Caption: Common synthetic pathways to piperidine-2,6-diones.
References
- BenchChem (2025).
- BenchChem (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD)
- Rajput, A. P. et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.
- ResearchGate (2018).
-
Wang, L. et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 12(3), e202500067. [Link]
- Google Patents (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. CN109305935A.
-
Chen, S. et al. (2021). (S)-3-aminopiperidine-2,6-dione is a biosynthetic intermediate of microbial blue pigment indigoidine. FEBS Letters, 595(18), 2336-2345. [Link]
-
Organic Syntheses (1963). Glutarimide. Coll. Vol. 4, p.496. [Link]
- RSC Publishing (2023).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Oxidation and Discoloration of Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of piperidine-containing compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the chemical reasoning behind them to empower you to solve and prevent these common laboratory issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My piperidine compound has turned yellow or brown. What is happening chemically?
A: The yellow or brown discoloration you are observing is a classic sign of degradation, primarily caused by oxidation.[1][2][3] Piperidine rings, especially when unsubstituted on the nitrogen, are susceptible to several atmospheric and light-induced reactions.
Core Mechanisms:
-
Exposure to Atmospheric Oxygen: The nitrogen and adjacent carbon atoms in the piperidine ring can react with oxygen.[4] This can lead to the formation of piperidine N-oxide or imines (like 2,3,4,5-tetrahydropyridine).[4] These initial products can then undergo further reactions or polymerization to form more complex, colored impurities.
-
Photo-oxidation: Ambient or UV light provides the energy to initiate free-radical chain reactions, which can significantly accelerate the degradation process.[4]
-
Catalysis by Metal Ions: Trace metal ion impurities in your sample or solvents can act as catalysts, speeding up oxidative pathways.[4]
The initial oxidation products are often colorless, but they are typically more reactive than the parent piperidine and can lead to the chromophores responsible for the color.
Figure 1: Simplified Piperidine Oxidation Pathway
Q2: I've just finished my synthesis and workup, and the purified compound is already discolored. What could have gone wrong?
A: Discoloration immediately following synthesis often points to issues during the reaction or purification stages where the compound is most vulnerable.
Troubleshooting Post-Synthesis Discoloration:
| Symptom | Potential Cause | Recommended Solution & Explanation |
| Color appears after solvent removal. | High Heat & Air Exposure: Rotary evaporation at high temperatures in the presence of air can significantly accelerate oxidation.[4] | Use lower temperatures on the rotovap and consider backfilling the flask with an inert gas like Nitrogen or Argon before leaving it on the high vacuum line. |
| Color appears after aqueous workup. | Residual Oxidizing Agents: If you used an oxidant in your reaction (e.g., bleach, peroxide) and quenched it, incomplete quenching can leave residual oxidants that degrade your product. | Ensure your quenching step is complete. Use a more thorough washing procedure during extraction. Adding a mild reducing agent like sodium thiosulfate to the first aqueous wash can help neutralize residual oxidants. |
| Color appears during column chromatography. | Acidic Silica Gel & Oxygen: Standard silica gel is slightly acidic and has a high surface area. The basic piperidine can interact strongly, and the presence of oxygen in the solvent/atmosphere can promote on-column degradation. | 1. Deactivate Silica: Pre-treat your silica gel by slurrying it in your eluent containing a small amount of a volatile base like triethylamine (~1%). This neutralizes acidic sites. 2. Use Degassed Solvents: Purge your chromatography solvents with Nitrogen or Argon before use to minimize dissolved oxygen. (See Protocol 2). |
Q3: What is the definitive protocol for storing piperidine-containing compounds to ensure long-term stability?
A: Proper storage is the most critical factor in preventing degradation. The goal is to eliminate exposure to oxygen, light, and heat.[1][5][6][7]
Protocol 1: Optimal Long-Term Storage
-
Select the Right Container: Use an amber glass vial or a clear vial wrapped completely in aluminum foil to block light.
-
Inert Gas Blanket: Place your solid or liquid compound in the vial. Introduce a gentle stream of an inert gas (Argon is denser than air and excellent for this) into the vial for 30-60 seconds to displace all the air.
-
Seal Tightly: Immediately seal the vial with a tight-fitting cap, preferably one with a PTFE-lined septum for future access via syringe.
-
Parafilm Seal: For extra security, wrap the cap-vial interface with Parafilm.
-
Store Cold and Dark: Place the sealed vial in a freezer, ideally at -20°C or below, in a designated box to protect it from ambient light during freezer opening.[5][7][8]
Q4: Can I add a stabilizer to my compound solution? What are the best options?
A: Yes, for solutions or bulk material, adding a small amount of an antioxidant can be highly effective. The most common and effective stabilizers are free-radical scavengers.[9]
Mechanism of Action: These antioxidants, typically hindered phenols like Butylated Hydroxytoluene (BHT), work by donating a hydrogen atom to reactive free radicals that propagate the oxidation chain reaction.[[“]] This neutralizes the radical and the antioxidant itself forms a very stable, non-reactive radical, effectively stopping the degradation cascade.[[“]][11]
Comparison of Common Antioxidants:
| Antioxidant | Typical Concentration | Pros | Cons |
| BHT (Butylated Hydroxytoluene) | 0.01 - 0.1% w/v[11] | Highly effective, inexpensive, widely available. | Can sometimes be observed by NMR or MS in trace amounts. |
| Vitamin E (α-Tocopherol) | 0.05 - 0.2% w/v | Natural product, effective radical scavenger. | More expensive, can be less stable than BHT over very long periods. |
How to Add a Stabilizer: It is best to add the antioxidant to the solution. Prepare a stock solution of BHT (e.g., 10 mg/mL in an appropriate solvent) and add the required volume to your compound solution to achieve the final target concentration.
Q5: My reaction requires heating a piperidine derivative in solution. How can I prevent it from decomposing?
A: Heating a reaction dramatically increases the rate of all chemical processes, including oxidation.[4] For heated reactions involving sensitive compounds, rigorously removing dissolved oxygen from the solvent is crucial.[12] The most effective method for this is the "Freeze-Pump-Thaw" technique.[12][13][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemos.de [chemos.de]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. lobachemie.com [lobachemie.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 10. consensus.app [consensus.app]
- 11. Butylated Hydroxytoluene’s Mechanism in Protein Preservation: Key Insights [eureka.patsnap.com]
- 12. How To [chem.rochester.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Mitigating Off-Target Effects of Piperidine-Based Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with piperidine-based inhibitors. The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its synthetic tractability and its presence in numerous approved drugs.[1][2] However, its inherent basicity and conformational flexibility can lead to unintended interactions with various biological targets, resulting in off-target effects. This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate, identify, and mitigate these challenges, ensuring the development of safer and more selective therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects associated with piperidine-based inhibitors and what are their underlying causes?
A1: The primary off-target liabilities of piperidine-containing molecules often stem from the basicity of the piperidine nitrogen and the molecule's overall lipophilicity. These properties can lead to interactions with:
-
hERG Potassium Channel: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern as it can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias like Torsades de Pointes.[3] The basic nitrogen of the piperidine ring can become protonated at physiological pH, interacting with key residues within the hERG channel pore.
-
Cytochrome P450 (CYP) Enzymes: Piperidine-containing compounds can inhibit or be metabolized by CYP enzymes, leading to potential drug-drug interactions and altered pharmacokinetic profiles.[4][5][6] The nitrogen atom can directly interact with the heme iron of the CYP enzyme.
-
Sigma Receptors (σ1 and σ2): The piperidine scaffold is a common feature in many sigma receptor ligands.[7] Unintended binding to these receptors can lead to various central nervous system (CNS) side effects.
-
Other Receptors, Ion Channels, and Transporters: The structural features of a piperidine-based inhibitor can lead to promiscuous binding to a range of other biological targets, causing a variety of off-target effects.[8][9]
Q2: How can I proactively design piperidine-based inhibitors with a lower risk of off-target effects?
A2: A proactive design strategy is crucial. Consider these approaches during the lead design and optimization phase:
-
Modulating Basicity (pKa): The basicity of the piperidine nitrogen is a key determinant of hERG binding.[3] Strategies to lower the pKa include:
-
Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, hydroxyl) on the piperidine ring or adjacent to the nitrogen can reduce its basicity.[10][11]
-
Bioisosteric Replacement: Replacing the piperidine with a less basic heterocycle, such as a morpholine or piperazine, can be an effective strategy.[3]
-
-
Conformational Restriction: Reducing the conformational flexibility of the molecule can enhance selectivity for the intended target and decrease binding to off-target proteins.[12][13] This can be achieved by:
-
Increasing Three-Dimensionality (Fsp³): Increasing the fraction of sp³-hybridized carbons can improve binding selectivity and reduce off-target effects by creating more specific interactions with the target protein.[18]
-
Computational Modeling: Utilize in silico tools to predict potential off-target interactions early in the design process.[8][9][19][20] Tools like SwissTargetPrediction and PASS can help identify potential liabilities.[8][9]
Q3: What is bioisosteric replacement and how can it be applied to the piperidine moiety?
A3: Bioisosteric replacement is a powerful medicinal chemistry strategy that involves substituting a functional group with another that has similar steric and electronic properties, with the aim of improving a compound's pharmacological profile.[18] For the piperidine ring, several bioisosteres can be considered to mitigate off-target effects:
| Bioisostere | Rationale for Replacement | Potential Advantages |
| Morpholine | Reduces basicity by introducing an electron-withdrawing oxygen atom. | Lower hERG liability.[3] |
| Piperazine | Offers a point for further substitution to modulate properties. Can reduce basicity depending on the second nitrogen's substituent. | Reduced hERG liability, potential for improved solubility.[3] |
| Azaspirocycles | Rigid scaffolds that reduce conformational flexibility. | Improved selectivity, potentially reduced off-target binding.[15] |
| Bridged Piperidines | Introduces significant conformational constraint. | Enhanced selectivity, potential for improved physicochemical properties.[16][17] |
Troubleshooting Guides
Problem 1: High hERG Inhibition Observed in Early Screening
Your lead piperidine-based inhibitor shows potent on-target activity but is flagged for significant hERG inhibition in an initial screen.
Troubleshooting Workflow:
Caption: Decision workflow for addressing hERG inhibition.
Step-by-Step Protocol: Assessing hERG Liability
-
Primary Screen: Utilize a high-throughput, fluorescence-based hERG binding assay to rapidly assess a range of compound concentrations.
-
Functional Assay (Patch Clamp): For compounds showing significant binding, perform a manual or automated patch-clamp electrophysiology assay on cells expressing the hERG channel. This is the gold standard for confirming functional inhibition.[3]
-
Data Analysis: Determine the IC50 value for hERG inhibition. A larger therapeutic window (ratio of hERG IC50 to on-target EC50/IC50) is desirable.
Data Interpretation Example:
| Compound | On-Target IC50 (nM) | hERG IC50 (µM) | Therapeutic Window (hERG IC50 / On-Target IC50) |
| Lead Compound | 10 | 0.5 | 50 |
| Analog 1 (Fluoro-piperidine) | 15 | 5.0 | 333 |
| Analog 2 (Morpholine) | 25 | >30 | >1200 |
Analysis: While Analog 1 shows a slight decrease in on-target potency, it has a significantly improved therapeutic window. Analog 2 demonstrates a more substantial reduction in hERG liability, albeit with a greater impact on on-target activity. Further optimization around these analogs would be warranted.
Problem 2: Unexpected Phenotypic Response in Cell-Based Assays
Your piperidine-based inhibitor produces a cellular phenotype that cannot be fully explained by its intended on-target activity, suggesting potential off-target effects.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected cellular phenotypes.
Step-by-Step Protocol: Broad-Spectrum Off-Target Screening
-
Kinase Profiling: Screen your compound against a large panel of kinases (e.g., Eurofins DiscoverX KINOMEscan) at a fixed concentration (e.g., 1 µM) to identify potential off-target kinase interactions.[21]
-
Receptor and Ion Channel Profiling: Utilize a commercially available panel (e.g., Eurofins SafetyScreen) to assess binding to a wide range of GPCRs, ion channels, and transporters.
-
Computational Off-Target Prediction: Employ computational tools to predict potential off-target interactions based on the chemical structure of your inhibitor.[20][22]
-
Data Integration and Validation: Cross-reference the results from experimental and computational screens. Validate high-confidence hits using orthogonal functional assays.
Data Interpretation Example:
| Target Class | Screening Method | Potential Off-Targets Identified |
| Kinases | KINOMEscan (1 µM) | CDK2, DYRK1A |
| Receptors | SafetyScreen (10 µM) | Sigma-1 Receptor, M1 Muscarinic Receptor |
| Computational | SwissTargetPrediction | High probability for various kinases and GPCRs |
Analysis: The combined data suggests that the unexpected phenotype could be due to inhibition of CDK2 or DYRK1A, or modulation of the Sigma-1 or M1 receptors. Follow-up cell-based assays using selective inhibitors for these off-targets can help to deconvolute the observed phenotype.
By systematically applying these strategies and troubleshooting guides, researchers can more effectively navigate the challenges associated with piperidine-based inhibitors, ultimately leading to the development of more selective and safer drug candidates.
References
- A Medicinal Chemist's Guide to the Bioisosteric Replacement of Piperidine with 4-(Oxan-3 - Benchchem. (n.d.).
- Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC. (n.d.).
- Comparative Analysis of Off-Target Effects: A Guide for Researchers - Benchchem. (n.d.).
- Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter. (n.d.).
- Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres | Journal of Medicinal Chemistry - ACS Publications. (2021, March 31).
- Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - ResearchGate. (n.d.).
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15).
- Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design | Journal of Medicinal Chemistry - ACS Publications. (2019, July 12).
- (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate. (2026, January 29).
- Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC. (2021, April 12).
- The Use of Conformational Restriction in Medicinal Chemistry - ResearchGate. (n.d.).
- Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors. (2021, January 1).
- A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem. (n.d.).
- Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups - ACS Publications. (2006, July 27).
- Elucidation of the Bioactive Conformation of the N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Class of μ-Opioid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2006, November 10).
- Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxic characteristics - PubMed. (1996, February 15).
- Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed. (2021, May 7).
- Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (n.d.).
- Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication | ACS Medicinal Chemistry Letters. (n.d.).
- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021, March 16).
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.).
- Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes - PubMed. (2002, December 15).
- Structure–Activity Relationship of USP5 Inhibitors | Journal of Medicinal Chemistry. (2021, October 14).
- Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2025, November 13).
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3).
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (n.d.).
- Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed. (2007, April 19).
- Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review - MDPI. (2024, January 5).
- Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y 14 R Antagonist. (2022, February 3).
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.).
- Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.).
- Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives - Journal of Clinical Medicine of Kazakhstan. (2023, August 7).
- In vitro and in vivo inhibition of pulmonary cytochrome P450 activities by piperine, a major ingredient of piper species - PubMed. (n.d.).
- Piperine Alters the Pharmacokinetics and Anticoagulation of Warfarin in Rats. (2020, June 19).
- Pharmaceutical relevant examples of piperidines Piperidine is widely... - ResearchGate. (n.d.).
- Tuning basicity - Cambridge MedChem Consulting. (2023, December 14).
- Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β 3 -Adrenergic Agonist Mirabegron to α 1A - MDPI. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2026, January 15).
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024, February 2).
- Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). (n.d.).
- How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21).
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. drughunter.com [drughunter.com]
- 4. Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo inhibition of pulmonary cytochrome P450 activities by piperine, a major ingredient of piper species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 9. clinmedkaz.org [clinmedkaz.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Piperidine Oral Bioavailability
Welcome to the Advanced Pharmacokinetics Diagnostic Hub. As a Senior Application Scientist, I frequently see highly potent piperidine drug candidates fail in early development due to poor oral bioavailability ( F ). The piperidine pharmacophore presents a "perfect storm" of pharmacokinetic liabilities: a highly basic nitrogen that impedes passive permeability, a structure highly susceptible to CYP3A4/CYP2D6 first-pass metabolism, and a strong affinity for P-glycoprotein (P-gp) efflux transporters.
This guide abandons generic advice in favor of mechanistic troubleshooting. Below, we dissect the causality behind these failures and provide self-validating protocols to rescue your piperidine candidates.
Part 1: Diagnostic Workflows & Logical Relationships
Before altering your compound or formulation, you must isolate the exact mechanism of attrition. The workflow below illustrates the logical progression for diagnosing piperidine bioavailability failures.
Caption: Troubleshooting workflow for diagnosing and resolving piperidine oral bioavailability issues.
Part 2: Permeability & pKa Modulation (FAQs)
Q: Why does my piperidine candidate show excellent target affinity but negligible Caco-2 permeability? A: This is a classic ionization issue. The secondary or tertiary amine in a standard piperidine ring has a pKa of approximately 10.5 to 11.2. At a physiological pH of 7.4, over 99.9% of your drug exists in the protonated, ionized state. Because the lipid bilayer of intestinal enterocytes requires the neutral species for passive transcellular diffusion, absorption is severely bottlenecked.
Q: How do I synthetically lower the pKa without losing target binding? A: You must rely on inductive electron withdrawal. By introducing a fluorine atom at the C-3 (beta) or C-4 (gamma) position of the piperidine ring, you can pull electron density away from the nitrogen lone pair. This modification typically lowers the pKa by 1 to 2 units, exponentially increasing the fraction of neutral molecules at pH 7.4 and enhancing passive membrane permeability without adding steric bulk that might disrupt target binding[1].
Part 3: First-Pass Metabolism & Efflux (FAQs)
Q: My compound has good permeability but low oral bioavailability (high clearance). Is it CYP3A4 or P-gp? A: Piperidines are notorious substrates for both. When administered orally, the drug faces two distinct barriers before reaching systemic circulation: intestinal first-pass metabolism (mediated by CYP3A4 in the enterocytes) and hepatic first-pass metabolism (mediated by CYP3A4/CYP2D6 in the liver)[2, 3]. Furthermore, P-gp actively pumps the drug back into the GI lumen. To isolate the variable, you must run Human Intestinal Microsomes (HIM) alongside Human Liver Microsomes (HLM).
Q: How can I use bioenhancers to validate CYP3A4/P-gp liabilities in vivo? A: You can use Piperine (1-peperoyl piperidine), a natural alkaloid and potent bioenhancer. Piperine acts as a competitive and mechanism-based inhibitor of both CYP3A4 and P-glycoprotein[4]. By co-dosing your candidate with piperine in a rodent model, you temporarily knock out these metabolic and efflux barriers. If bioavailability spikes, you have confirmed that your attrition is due to CYP/P-gp liabilities rather than poor solubility[5].
Caption: Piperidine absorption pathways, highlighting CYP3A4 metabolism, P-gp efflux, and lymphatic bypass.
Part 4: Formulation Strategies - SMEDDS (FAQs)
Q: How do I formulate a highly lipophilic piperidine free-base to enhance both solubility and lymphatic transport? A: If your compound is highly lipophilic (LogP > 4) and suffers from dissolution-rate-limited absorption, utilize a Self-Microemulsifying Drug Delivery System (SMEDDS). SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form oil-in-water microemulsions (droplet size <100 nm) upon mild agitation in GI fluids[6]. Crucially, the lipid components stimulate chylomicron secretion, allowing the drug to be absorbed via the intestinal lymphatic system, completely bypassing hepatic first-pass metabolism[7].
Part 5: Quantitative Data Presentation
Table 1: Impact of Structural and Formulation Modifications on Piperidine Bioavailability Parameters
| Modification Strategy | Target Parameter | Typical Pre-Optimization Value | Typical Post-Optimization Value | Causality / Mechanism |
| C-4 Fluorination | Amine pKa | 10.5 - 11.2 | 8.5 - 9.5 | Inductive electron withdrawal increases the neutral fraction at pH 7.4, enhancing passive diffusion. |
| Piperine Co-dosing | CYP3A4 Clearance | High (e.g., >40 mL/min/kg) | Reduced by 30-50% | Competitive and mechanism-based inhibition of intestinal/hepatic CYP3A4 and P-gp. |
| SMEDDS Formulation | Aqueous Solubility | < 10 µg/mL | > 50 mg/mL (in lipid phase) | Solubilization in isotropic oil/surfactant mixture; physical bypass of hepatic portal vein via lymphatics. |
Part 6: Self-Validating Experimental Protocols
To ensure experimental trustworthiness, every protocol below is designed as a self-validating system containing internal checkpoints. If a checkpoint fails, the assay is invalid, preventing false-positive data.
Protocol 1: Bidirectional Caco-2 Permeability Assay
Objective: Differentiate between poor passive permeability (pKa issues) and active efflux (P-gp).
-
Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to allow differentiation.
-
Validation Checkpoint 1 (Integrity): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Co-incubate with Lucifer Yellow; if paracellular leakage is >1%, discard the well.
-
Validation Checkpoint 2 (Assay Controls): Run Atenolol (low permeability control) and Propranolol (high permeability control) in parallel wells to validate system performance.
-
Dosing: Apply 10 µM of the piperidine candidate to the Apical (A) side for A-to-B transport, and to the Basolateral (B) side for B-to-A transport.
-
Analysis: Calculate the Efflux Ratio (ER = Papp(B−A)/Papp(A−B) ).
-
Causality Check: If ER > 2, active efflux is occurring. Re-run the assay with 100 µM Verapamil (P-gp inhibitor). If the ER drops to ~1, P-gp liability is confirmed.
Protocol 2: In Vivo Pharmacokinetic Deconvolution using Piperine
Objective: Confirm if first-pass metabolism is the primary cause of low bioavailability.
-
Cohort Setup: Divide male Sprague-Dawley rats into two groups: Control (Vehicle) and Bioenhancer (Piperine treated).
-
Validation Checkpoint (System Efficacy): Include a third cohort dosed with Almotriptan (a known CYP3A4 substrate) + Piperine to validate that the bioenhancer is actively inhibiting CYP3A4 in your specific animal model.
-
Pre-treatment: Administer Piperine (10 mg/kg, PO) to the Bioenhancer group 30 minutes prior to dosing the piperidine candidate.
-
Dosing & Sampling: Dose the candidate (PO). Collect blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Analysis: Quantify plasma concentrations via LC-MS/MS. If the AUC0−∞ of the candidate increases by >50% in the piperine group, extensive CYP3A4 first-pass metabolism is the confirmed culprit.
Protocol 3: SMEDDS Formulation & Thermodynamic Stability Testing
Objective: Create a lipid-based formulation for highly lipophilic piperidines and ensure it will not precipitate in the GI tract.
-
Excipient Screening: Determine the equilibrium solubility of the piperidine free-base in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol P).
-
Phase Diagram: Construct a pseudo-ternary phase diagram using water titration to identify the microemulsion region (clear, isotropic mixtures).
-
Validation Checkpoint (Thermodynamic Stress Test): Subject the optimized SMEDDS formulation to centrifugation at 3000 rpm for 15 minutes, followed by three freeze-thaw cycles (-20°C to +25°C). Self-Validation: If the formulation shows any phase separation, cracking, or drug precipitation, it is thermodynamically unstable and must be discarded before in vivo testing.
-
Dispersion Testing: Disperse 1 mL of the surviving SMEDDS into 250 mL of simulated gastric fluid (0.1 N HCl). Analyze droplet size via Dynamic Light Scattering (DLS). A successful SMEDDS will yield a polydispersity index (PDI) < 0.3 and a droplet size < 100 nm.
Part 7: References
-
Enhancement of Oral Absorption in Selective 5-HT1D Receptor Agonists: Fluorinated 3-[3-(Piperidin-1-yl)propyl]indoles. Journal of Medicinal Chemistry - ACS Publications.
-
Fentanyl metabolism by human hepatic and intestinal cytochrome P450 3A4: implications for interindividual variability in disposition, efficacy, and drug interactions. PubMed.
-
Intestinal First-Pass Metabolism of CYP3A4 Substrates. ResearchGate.
-
A Systematic Review of Piperine as a Bioavailability Enhancer. ResearchGate.
-
Impact of N-acyl piperidine (Piperine) from Piper nigrum on the Pharmacokinetics of CYP3A Substrate Almotriptan in Rats. ResearchGate.
-
Lipid based formulations SMEDDS oral bioavailability review. ResearchGate.
-
Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability. isciii.es.
Optimizing reaction conditions for stereoselective synthesis of piperidines.
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive bottlenecks encountered during the stereoselective synthesis of piperidines. Saturated N-heterocycles are ubiquitous in drug discovery, but controlling their absolute and relative stereochemistry presents unique thermodynamic and kinetic challenges[1].
This guide deconstructs these challenges through a causality-driven lens, providing self-validating protocols, mechanistic insights, and troubleshooting matrices to ensure reproducibility at the bench.
Module 1: Asymmetric Hydrogenation of Pyridines
Core Challenge: Overcoming Catalyst Poisoning and Aromatic Resonance
Direct hydrogenation of pyridines is highly atom-economical but notoriously difficult. The resonance stability of the aromatic ring requires high energy to break, and the basic nitrogen lone pair of the resulting piperidine tends to bind irreversibly to transition-metal catalysts, effectively poisoning them[2].
FAQ & Troubleshooting
Q: My iridium/rhodium-catalyzed asymmetric hydrogenation of 2-substituted pyridines stalls at <20% conversion. How do I prevent catalyst poisoning without adding permanent protecting groups?
A: The stalling is caused by the strong coordination of the basic piperidine product to the metal center, which blocks the catalytic cycle[3]. To circumvent this, you must activate the pyridine ring and mask the nitrogen lone pair. While traditional methods use chloroformates or benzyl bromides to form N-acyl or N-alkyl pyridinium salts, these require tedious installation and deprotection steps.
The Solution: Employ a traceless activation strategy using in-situ generated hydrogen halides. By adding a halogenide like trichloroisocyanuric acid (TCCA), hydrogen chloride is generated in situ. This protonates the pyridine to form a pyridinium hydrochloride salt, which rigidifies the substrate, increases its susceptibility to hydride attack, and prevents the nitrogen lone pair from binding to the Ir-catalyst[4].
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation via Traceless Activation
Self-Validating Check: The reaction mixture should transition from a cloudy suspension to a clear solution as the pyridinium salt forms, confirming complete activation before the catalyst is introduced.
-
Preparation: In an argon-filled glovebox, charge a high-pressure hydrogenation vial with the 2-substituted pyridine substrate (0.2 mmol) and trichloroisocyanuric acid (TCCA, 1.0 equiv)[4].
-
Activation: Add anhydrous THF (2.0 mL). Stir at room temperature for 15 minutes to allow the in-situ generation of HCl and the subsequent formation of the pyridinium salt.
-
Catalyst Addition: Add the pre-formed chiral catalyst complex [Ir(COD)Cl]2/(R)-SegPhos (1.0 mol%).
-
Hydrogenation: Transfer the vial to an autoclave, purge with H₂ gas three times, and pressurize to 50 atm H₂.
-
Reaction: Stir at 80 °C for 24 hours.
-
Workup: Vent the H₂ gas carefully. The product exists as a piperidinium hydrochloride salt. Basify with saturated aqueous Na₂CO₃ and extract with EtOAc to isolate the free chiral piperidine.
Logical flow of traceless pyridine activation preventing catalyst poisoning during hydrogenation.
Module 2: Organocatalytic Inverse-Electron-Demand Aza-Diels-Alder Reactions
Core Challenge: Enforcing Concerted Cycloaddition over Stepwise Pathways
The aza-Diels-Alder reaction is a powerful method for constructing highly substituted piperidines from acyclic precursors. However, achieving high regio- and stereoselectivity can be problematic when utilizing α,β-unsaturated aldehydes.
FAQ & Troubleshooting
Q: My aza-Diels-Alder reaction between an enal and an N-tosyl-1-aza-1,3-butadiene is yielding a mixture of diastereomers and regioisomers. How do I force a concerted, highly enantioselective pathway?
A: Poor stereoselectivity often stems from the reaction proceeding through a stepwise Mannich-Michael pathway rather than a concerted cycloaddition[5]. To enforce a highly stereoselective inverse-electron-demand cycloaddition, you must utilize dienamine catalysis. By reacting the α,β-unsaturated aldehyde with a chiral secondary amine (e.g., a diarylprolinol silyl ether), you generate an electron-rich dienamine intermediate. This intermediate significantly raises the HOMO energy, perfectly matching the LUMO of the electron-deficient N-sulfonyl-1-aza-1,3-butadiene. This orbital alignment drives a β,γ-regioselective and highly enantioselective concerted process[6],[7].
Protocol 2: Dienamine-Catalyzed Aza-Diels-Alder Cycloaddition
Self-Validating Check: The formation of the dienamine intermediate can be monitored by a distinct color shift (typically deep yellow/orange) upon the addition of the chiral amine and acid co-catalyst.
-
Reagent Mixing: In a reaction tube, dissolve the N-tosyl-1-aza-1,3-butadiene (0.1 mmol) and the α,β-unsaturated aldehyde (0.2 mmol) in a mixed solvent system of MeCN/H₂O (9:1, 1.0 mL)[6].
-
Catalyst Initiation: Add the chiral secondary amine catalyst (e.g., Jørgensen-Hayashi catalyst, 10 mol%) and benzoic acid (10 mol%) as a co-catalyst. The acid accelerates the formation of the dienamine and facilitates the hydrolysis of the product iminium ion[6].
-
Cycloaddition: Stir the mixture at room temperature for 8–12 hours. Monitor the consumption of the diene via TLC.
-
Oxidation (Optional but recommended for stability): To simplify isolation and determine the E/Z ratio accurately, add Pyridinium Chlorochromate (PCC, 1.5 equiv) directly to the mixture to oxidize the resulting lactol to the corresponding piperidone.
-
Purification: Filter through a short pad of silica, concentrate, and purify via flash chromatography to yield the highly enantioenriched piperidine derivative (≥97% ee)[6].
Dienamine catalysis workflow enforcing a concerted, highly stereoselective aza-Diels-Alder reaction.
Module 3: Quantitative Optimization Matrix
To facilitate rapid decision-making at the bench, the following table summarizes the quantitative impact of varying reaction conditions on the stereoselective synthesis of piperidines.
| Synthetic Strategy | Catalyst / Activator System | Key Substrate | Typical Yield (%) | Enantiomeric Excess (ee %) | Primary Causality for Optimization |
| Asymmetric Hydrogenation | [Ir(COD)Cl]2 + (R)-SegPhos / TCCA | 2-Arylpyridines | 85 - 99% | 86 - 99% | in-situ HCl prevents Ir-catalyst poisoning by basic nitrogen[4]. |
| Asymmetric Hydrogenation | Rh/C + Chiral Auxiliary | 2-Oxazolidinone-pyridines | >90% | >95% | Strong H-bond rigidifies substrate, directing facial selective hydride attack[3]. |
| Aza-Diels-Alder | Chiral Amine + Benzoic Acid | Enals + Aza-dienes | 75 - 88% | ≥97% | Dienamine formation raises HOMO, enforcing concerted cycloaddition[6]. |
| Reductive Transamination | Rh(III) Cp* + (R)-1-Phenylethylamine | Fluorinated Pyridiniums | 60 - 80% | >98% (dr) | Chiral amine induces stereocenter during dynamic kinetic transamination[8]. |
References
- Stereoselective Synthesis of Piperidines. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQphceW5RO2kbJSAZiJLtHvyLPwtKIr9IQK46ZuDbf6EDHp8_5lGHyqkbxPe5sfdP-Z2lv3DzNpGTTA9flw1NksKWitb7PGwNhYCY46Hiuw5v3ruphBtOq77mUl3soW_yzxph59rMswjGY_HJqRQ8nsTJtifiQujIZAQljc5yZHKYRHxu-phJ9-b87rp-_ndCXEn0Mkv8=]
- Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu-GuC8RwytrXOMwrnb9i8o1n36wspzbZXacrsmyKRFhtNI07fqtF9MIsNSwsd7l1U6qMv9dMRrRh2r2A377tEDsTyqEl4hpnvGFhSQ0QMGzmIzxlXVGtFCiIqn6VUCoLUnW3t0q8rKvoD5DNt8kg=]
- Piperidines from Organocatalytic Inverse-Demand Aza-Diels–Alder Reaction. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElGPC2g3Sm6hXOvEvjcidNcUXMRjDBmK56DDt9EPLE4DxsipYoqiDNOfPKhopfGCEiVT2wt3gWcJ7MkL3NljmMUpbI0fFQIoXAI8M7vTNKwr5PsGHkok7Ym3uWj_06mSst05M99UixN5aCejpd_G9ApIdErRtn-DL0fPkLQO4GsgLwqhShHK6Z91E9]
- Asymmetric hydrogenation of aromatic compounds. DICP.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNHZmChO6Zz3ROYZw2HV893sKGvWNAObRY5Uux2MevWCVQCl9g_dzokHt7XTD2Wwn7WnEJMC7hnCWACfju4D3Nf881OUKeAYAPk1s4409-50itv6QBWgeQwZpYtqxOGATkpAsIJV6Z8tPw2giFTk_kqRZtHDt_9sjYwEdk5dms14IifC98BSZr3tMmNkcw6z-_M5oIC1EW]
- β,γ-Regioselective inverse-electron-demand aza-Diels-Alder reactions with α,β-unsaturated aldehydes via dienamine catalysis. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkfOoO4wkpdy2juQUWrIILOuiS1NJQZml1SOjoWdULq2uY8_Qn6Z55ky89d71Q9F0kpvSzYhJLKmmsS2ul_s7jxPl5QcmOMTbde2FG9bzrgig53x39PRS4sCjy1JFxjWaL5FbI]
- Technical Support Center: Stereoselective Piperidine Synthesis. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPGgWhoL0GxIdkHnfaAryt8FP9vEhjLo9rvzUbEo6QrnsoZuzs1_3BrzbjrrISY0Vo8ZFsF3wwtug2lKzkgOXUnoTD4iDD_Hq9VIk6T5PEPv2TDWVEgds19NPfvtJw87gbaz-BHoqe74P8p8LxvHNHXE8UkneoCASGRC0Q5VoET0WajlAN2BJ4-RyLlLnwHU6N5g3eAFGxxnZm]
- Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. University of Liverpool Repository.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6_I0bUtACIRgVmf7qbzid1cmJFcrY4MJ-qI1ysHZi0Gj3pRVY2a4ajjRurWUmu9MGAnGVaKZZmZXP0ws1ZCYCNTVMqssgkV8bEiO6GsMstNLK0sdz7Q6dkxFgC24SX3J9zyIccbkN67jSeldSnBRhAInDUCy-xlbQRqYiXgTN2h672PjzfIaIWhrwLKb7P5yz5i2Zf7jZ-w==]
- Catalytic Asymmetric Hydrogenation of Heteroarenes. Illinois Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlN52FWHhHUWJ0JzPT7PRLnf1XJ_DJON0RTMiy0aVXBvvWFHL5fuUCutMuRnO1ciyoY_q7ou7_Zw8_lkMTNOGUCXxAjhSSwXOr-pZUe0JHR0sOzsAPt8OD00h2ZZsf1K9cVVSnjrAOZFXx7Zb-77amE83HFu48shR1Iag3MSLQqwBzPbFaxohknX0VbFQ94V8tdf6vSXOe1w==]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. β,γ-Regioselective inverse-electron-demand aza-Diels-Alder reactions with α,β-unsaturated aldehydes via dienamine catalysis [pubmed.ncbi.nlm.nih.gov]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
A Comparative Analysis of 4-Substituted Piperidine-Based Inhibitors: A Guide for Drug Development Professionals
The 4-substituted piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the design of potent and selective inhibitors across a multitude of biological targets.[1][2] Its prevalence in clinically approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties, which can be finely tuned through modifications at the 4-position and the piperidine nitrogen.[2][3] This guide provides a comparative analysis of distinct classes of 4-substituted piperidine-based inhibitors, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.
The Strategic Importance of the 4-Substituted Piperidine Moiety
The piperidine ring, a saturated heterocycle, offers a three-dimensional structure that can effectively orient substituents to interact with target proteins. Substitution at the 4-position allows for the introduction of diverse chemical moieties that can modulate potency, selectivity, and pharmacokinetic profiles.[1] This strategic placement can influence interactions with the active site or allosteric pockets of enzymes and receptors. Furthermore, the piperidine nitrogen provides a handle for further modification, impacting properties such as solubility and cell permeability.[2]
Comparative Analysis of Inhibitor Classes
This section delves into a comparative analysis of several classes of 4-substituted piperidine-based inhibitors, highlighting their distinct biological targets and the nuances of their SAR.
Dual-Targeting Ligands for Neurodegenerative Diseases
A promising strategy in the treatment of complex multifactorial diseases like Alzheimer's is the development of multi-target-directed ligands.[1] One such class of 4-substituted piperidines is the 4-oxypiperidine ethers, designed to act as dual-acting ligands targeting both the histamine H3 receptor (H3R) and cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE).[1]
Mechanism of Action:
-
H3R Antagonism: By blocking the H3 autoreceptor, these compounds enhance the synaptic release of histamine and other neurotransmitters crucial for cognitive function.[1]
-
Cholinesterase Inhibition: Inhibition of AChE and BuChE increases the synaptic availability of acetylcholine, a key neurotransmitter in memory and learning.[1]
The synergy of these two mechanisms offers a potentially more effective therapeutic approach for Alzheimer's disease.[1]
Opioid Receptor Modulators for Pain Management
The piperidine scaffold is central to the development of opioid receptor modulators with improved side-effect profiles. Researchers have synthesized 4-substituted piperidine and piperazine compounds that exhibit a balanced affinity for the µ-opioid receptor (MOR) and the δ-opioid receptor (DOR).[4][5]
Structure-Activity Relationship (SAR) Insights:
-
The nature of the lipophilic side chain at the 4-position is a critical determinant of receptor selectivity and potency.[4]
-
Modifying the length and flexibility of this side chain can significantly improve binding affinity at both MOR and DOR.[4][5]
-
Several analogues have demonstrated improved potency at MOR compared to morphine, while also acting as DOR antagonists.[4] This dual activity is believed to reduce the development of tolerance and dependence associated with traditional opioids.[4][5]
Quantitative Comparison of Inhibitor Performance
The following tables summarize key performance data for representative 4-substituted piperidine-based inhibitors, providing a clear comparison of their potency and selectivity.
| Compound Class | Target(s) | Key Substituent at 4-Position | In Vitro Potency (IC50/Ki) | Reference |
| 4-Oxypiperidine Ethers | H3R, AChE, BuChE | Ether-linked aromatic groups | Varies by specific compound | [1] |
| Tetrahydroquinoline Analogues | MOR, DOR | Substituted benzyl groups | MOR Ki: 0.29 nM - 29 nM; DOR Ki: 6.6 nM - 150 nM | [4] |
| 4,4-Disubstituted Piperidines | NK1 Receptor | 3,5-bis(trifluoromethyl)benzyl ether | hNK1 IC50 = 0.95 nM | [6][7] |
| Piperidine-based Inhibitors | Farnesyltransferase | Substituted phenyl groups | IC50 = 3.7 nM - 140 nM | [8] |
| In Vivo Efficacy of Selected Inhibitors | |||
| Compound | Model | Dose | Effect |
| NK1 Antagonist (Compound 32) | Resiniferatoxin-induced vascular leakage | 0.28 mg/kg | Significant inhibition |
| NK1 Antagonist (Compound 43) | Resiniferatoxin-induced vascular leakage | 0.22 mg/kg | Significant inhibition |
Experimental Protocols: A Guide to Evaluation
The following are detailed methodologies for key experiments used to characterize 4-substituted piperidine-based inhibitors.
Radioligand Binding Assay for Opioid Receptors
This protocol is used to determine the binding affinity (Ki) of test compounds for opioid receptors.
Materials:
-
Cell membranes expressing the target opioid receptor (MOR, DOR, or KOR).
-
Radiolabeled ligand (e.g., [3H]diprenorphine).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay for Functional Activity
This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) at G-protein coupled receptors like the opioid receptors.
Materials:
-
Cell membranes expressing the target receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds at various concentrations.
-
Assay buffer.
Procedure:
-
Pre-incubate the cell membranes with the test compound.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate at a controlled temperature for a defined period.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Plot the amount of [35S]GTPγS bound as a function of the test compound concentration to determine the EC50 (for agonists) or the degree of inhibition (for antagonists).
Visualizing Key Concepts
The following diagrams illustrate important concepts in the study of 4-substituted piperidine-based inhibitors.
Caption: Structure-Activity Relationship of 4-Substituted Piperidines.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Conclusion
The 4-substituted piperidine scaffold remains a highly privileged and versatile motif in drug discovery. The ability to systematically modify the substituent at the 4-position provides a powerful tool for medicinal chemists to optimize the pharmacological profile of lead compounds. This guide has provided a comparative overview of different classes of these inhibitors, highlighting their diverse therapeutic applications and the experimental approaches used for their characterization. As our understanding of disease biology deepens, the rational design of novel 4-substituted piperidine-based inhibitors will undoubtedly continue to yield innovative and effective therapeutics.
References
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
-
Comparative Analysis of 4-Substituted Piperidine-Based Inhibitors: Elucidating Diverse Mechanisms of Action.
-
4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity.
-
4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity.
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
-
Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase.
-
4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity.
-
Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions.
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
-
Structure–activity relationship of piperidine derivatives with...
-
A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones.
-
Classes of Piperidine-Based Drugs.
-
The Role of Piperidine Derivatives in Medicinal Chemistry.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
-
New 4 - substituted piperidines.
-
Pharmacological Applications of Piperidine Derivatives.
-
4-Substituted and 1,4-Disubstituted Piperidines.
-
A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors.
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
-
4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
-
Biased versus Partial Agonism in the Search for Safer Opioid Analgesics.
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Validating Target Engagement of Novel Piperidine Carboxamides in Cells: A Comparative Guide
Introduction: The Cellular Efficacy Gap in Kinase Inhibition
Piperidine carboxamide derivatives have recently emerged as highly potent Type I1/2 inhibitors of Anaplastic Lymphoma Kinase (ALK), a validated oncogenic driver in non-small cell lung cancer (NSCLC) [1]. Structurally, these molecules are uniquely designed to occupy both the ATP-binding site and the back hydrophobic cavity of the kinase domain while it is in the active "DFG-in" conformation [1, 2].
However, a critical bottleneck in drug development is the "cellular efficacy gap." A piperidine carboxamide may exhibit an impressive sub-nanomolar IC50 in a cell-free biochemical assay, yet fail to inhibit tumor proliferation in vivo. This discrepancy is driven by two primary factors:
-
Intracellular ATP Competition: The cellular microenvironment contains millimolar concentrations of ATP (1-10 mM), which aggressively outcompetes ATP-competitive inhibitors [3].
-
Membrane Permeability & Efflux: The candidate molecule must successfully traverse the lipid bilayer and evade efflux pumps to physically reach the cytosolic kinase domain.
To bridge this gap, researchers must objectively quantify intracellular target engagement (TE) . This guide provides a comparative analysis of the two premier methodologies used to validate TE for piperidine carboxamides: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA) .
Fig 1. Mechanism of ALK inhibition by piperidine carboxamides blocking downstream oncogenic signaling.
Comparative Analysis: NanoBRET vs. CETSA
Both platforms confirm that your drug reaches its target inside the cell, but they rely on fundamentally different biophysical principles.
NanoBRET utilizes Bioluminescence Resonance Energy Transfer. It relies on a competitive displacement model where the binding of an unlabeled piperidine carboxamide displaces a fluorescent tracer from a NanoLuc-tagged ALK protein, resulting in a loss of the BRET signal[3, 5].
CETSA relies on the thermodynamic principle of ligand-induced thermal stabilization. When a piperidine carboxamide binds to ALK, the free energy of the folded protein state decreases. Consequently, the protein requires a higher temperature to unfold and aggregate ( ΔTm ) compared to the unliganded protein [4, 6].
Quantitative Performance Comparison
| Feature | NanoBRET Intracellular Kinase Assay | CETSA (Western Blot Readout) | CETSA (HiBiT / Luminescent Readout) |
| Biophysical Principle | Competitive Tracer Displacement | Thermal Stabilization | Thermal Stabilization |
| Target Protein State | Ectopic (NanoLuc Fusion) | Endogenous | Ectopic (HiBiT Tagged) |
| Equilibrium State | Real-time, Live-cell Equilibrium | Endpoint (Post-lysis) | Endpoint (Post-lysis) |
| Primary Metric | Cellular IC50 / Apparent Affinity | Aggregation Temp Shift ( ΔTm ) | Aggregation Temp Shift ( ΔTm ) |
| Throughput | High (96 to 384-well plates) | Low (PCR tubes / Blots) | High (96 to 384-well plates) |
| Sample Matrix | Live Cultured Cells | Live Cells, Lysates, Animal Tissues | Live Cultured Cells |
Expert Insight: NanoBRET is the superior choice for high-throughput structure-activity relationship (SAR) screening of a piperidine carboxamide library because it provides a true equilibrium affinity ( Kd ) in live cells. Conversely, CETSA is indispensable for late-stage preclinical validation, as it is the only method capable of proving target engagement in actual in vivo animal tissue biopsies without genetic modification [4].
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must contain internal controls that validate the assay's physical mechanism.
Protocol A: NanoBRET Target Engagement Workflow
Causality Note: This protocol utilizes an Extracellular NanoLuc Inhibitor . Because NanoLuc is extremely bright, any kinase-NanoLuc fusion released from dead or dying cells into the media would artificially skew the BRET signal. The extracellular inhibitor neutralizes this, ensuring the data strictly reflects intracellular engagement within intact lipid bilayers [5].
-
Transfection & Seeding: Transfect HEK293 cells with the ALK-NanoLuc® fusion vector. Incubate for 24 hours, harvest, and seed into a 384-well white tissue culture plate at 1×104 cells/well.
-
Tracer Addition: Add the cell-permeable NanoBRET™ Kinase Tracer (e.g., Tracer K-10) to the cells at the experimentally determined KD concentration.
-
Compound Titration: Add the piperidine carboxamide inhibitor in a 10-point dose-response titration (e.g., 10 μ M down to 0.5 nM). Include a DMSO-only control.
-
Equilibration: Incubate the plate for 2 hours at 37°C, 5% CO2 to allow the compound to cross the membrane and reach binding equilibrium with the tracer.
-
Signal Development: Add the NanoBRET™ Nano-Glo® Substrate mixed with the Extracellular NanoLuc® Inhibitor.
-
Detection: Read the BRET ratio (Emission 460 nm / 618 nm) on a luminescence microplate reader. Calculate the cellular IC50 using a 4-parameter logistic non-linear regression.
Protocol B: CETSA (Western Blot) Workflow
Causality Note: The lysis step in CETSA is highly sensitive. Chemical detergents (like RIPA buffer) can artificially alter protein melting curves. Therefore, mechanical lysis via repeated freeze-thaw cycles is mandated to preserve the true ligand-induced thermal shift [4].
-
Cell Treatment: Culture ALK-positive Karpas-299 cells. Treat one cohort with the piperidine carboxamide (at 10×IC50 ) and the control cohort with 0.1% DMSO for 1 hour at 37°C.
-
Aliquoting: Harvest the cells, wash with PBS, and distribute 50μL aliquots ( 1×106 cells) into 8 individual PCR tubes per cohort.
-
Thermal Challenge: Place the tubes in a thermal cycler. Apply a temperature gradient across the 8 tubes (e.g., 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C) for exactly 3 minutes. Cool immediately to 4°C.
-
Mechanical Lysis: Subject the cells to 3 rapid freeze-thaw cycles (liquid nitrogen for 1 min, then a 25°C water bath for 2 mins).
-
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, unliganded ALK will precipitate into the pellet, while the stabilized, ligand-bound ALK remains in the soluble supernatant.
-
Quantification: Carefully extract the supernatant, boil with SDS loading buffer, and resolve via SDS-PAGE. Immunoblot for endogenous ALK. Plot the band intensities against temperature to calculate the ΔTm .
Fig 2. Step-by-step workflow comparison between NanoBRET and CETSA target engagement assays.
Conclusion
Validating the intracellular target engagement of novel piperidine carboxamides is a mandatory checkpoint in modern drug discovery. While NanoBRET offers unparalleled throughput and real-time equilibrium data for early SAR optimization, CETSA provides the definitive proof of endogenous target engagement required for late-stage preclinical validation. Employing both platforms orthogonally ensures robust, self-validating data that confidently bridges the gap between biochemical affinity and cellular efficacy.
References
-
Zhang, et al. "Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis." Arabian Journal of Chemistry, 2024. 1
-
Mina, S.A., et al. "ALK-Targeted Therapy: Resistance Mechanisms and Emerging Precision Strategies." Cancers (PMC), 2025. 2
-
Vasta, J.D., et al. "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology (PMC), 2017.3
-
Kitagawa, M., et al. "CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens." Scientific Reports (PMC), 2017. 4
-
Promega Corporation. "Kinase Target Engagement | Kinase Affinity Assay." Promega Technical Resources.5
-
Dart, M.L., et al. "Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay." ACS Medicinal Chemistry Letters, 2021. 6
Sources
- 1. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Comparing In Vitro and In Vivo Efficacy of Piperidine-Based Drug Candidates
Introduction: Bridging the Bench-to-Bedside Gap for a Privileged Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1] Its presence is widespread in clinically approved drugs targeting a vast range of diseases, from cancer to central nervous system (CNS) disorders.[1][2][3] The versatility of the piperidine motif allows for fine-tuning of physicochemical properties, enhancing biological activity, and improving pharmacokinetic profiles.[2][4]
However, the journey from a promising hit in a lab-based assay to a clinically effective therapeutic is fraught with challenges. A significant hurdle is the often-observed disparity between a compound's performance in vitro (in a controlled laboratory environment, such as a test tube or cell culture) and its efficacy in vivo (within a living organism).[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically comparing the in vitro and in vivo efficacy of piperidine-based drug candidates. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into interpreting the data to make informed decisions in the drug discovery pipeline.
Phase 1: In Vitro Efficacy Assessment – The Foundation of Discovery
The primary goal of in vitro testing is to efficiently screen compounds to determine their potency, selectivity, and mechanism of action in a simplified, controlled system.[6][7] These assays are typically high-throughput and cost-effective, allowing for the rapid evaluation of numerous candidates.[6]
Key In Vitro Assays for Piperidine-Based Candidates
-
Cytotoxicity Assays: These are fundamental for anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess a compound's ability to inhibit cell growth or kill cancer cells.[8][9] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]
-
Target-Based Assays: If the specific biological target of the piperidine candidate is known (e.g., a kinase, receptor, or enzyme), direct functional assays are employed. These can include enzyme inhibition assays, receptor binding assays, or reporter gene assays that measure the modulation of a specific signaling pathway.
-
Cellular Signaling Assays: Techniques like In-Cell Westerns can quantify protein expression and phosphorylation levels directly within cells, providing mechanistic insights and allowing for accurate IC50 determination in a more physiologically relevant context.[10]
Visualizing the In Vitro Workflow
A systematic in vitro screening process is crucial for triaging compounds effectively.
Caption: A typical workflow for in vitro screening of drug candidates.
Detailed Protocol: IC50 Determination using the MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50), a key metric of a drug's potency.[8][11]
Objective: To quantify the concentration of a piperidine-based drug candidate required to inhibit the growth of a cancer cell line by 50%.
Materials:
-
Selected cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Piperidine drug candidate, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.[9]
-
Count the cells and adjust the concentration to 5x10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[8]
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the piperidine drug candidate in culture medium. A common approach is a 10-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the drug dilutions) and a "blank" (medium only).[9]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Perform each treatment in triplicate.[9]
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[12]
-
Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percent viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Use non-linear regression analysis to fit the curve and determine the IC50 value.[9]
-
Phase 2: In Vivo Efficacy Assessment – The Whole-System Test
Once a candidate demonstrates promising in vitro potency, it must be evaluated in a living organism.[5] In vivo testing is essential to understand how the drug behaves in a complex biological system, encompassing its absorption, distribution, metabolism, and excretion (ADME) – collectively known as pharmacokinetics – and its therapeutic effect, or pharmacodynamics.[5]
Key In Vivo Models for Piperidine-Based Candidates
For oncology, the most common preclinical models are mouse xenografts.[13][14]
-
Cell Line-Derived Xenograft (CDX) Models: These involve implanting human cancer cell lines subcutaneously or orthotopically (into the tissue of origin) in immunodeficient mice.[13][15] CDX models are reproducible and cost-effective, making them ideal for initial efficacy screening.[16][17]
-
Patient-Derived Xenograft (PDX) Models: These models involve implanting tumor fragments from a human patient directly into immunodeficient mice.[15][18] PDX models are considered more clinically relevant as they better preserve the heterogeneity of the original tumor.[14][16]
Visualizing the In Vivo Workflow
The transition from in vitro success to an in vivo study requires careful planning and execution.
Caption: A standard workflow for an in vivo xenograft efficacy study.
Detailed Protocol: Subcutaneous CDX Efficacy Study
This protocol provides a step-by-step guide for a typical efficacy study in mice.
Objective: To evaluate the ability of a piperidine-based drug candidate to inhibit tumor growth in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., Nude or NSG mice), 6-8 weeks old
-
Human cancer cell line
-
Matrigel® or similar basement membrane extract[19]
-
Drug candidate formulated in an appropriate vehicle
-
Calipers, scales, syringes, and gavage needles
-
Anesthetic and euthanasia agents
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells in their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10⁷ cells/mL. The Matrigel helps improve tumor take and growth rates.[19]
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Allow tumors to grow until they reach an average volume of 100-200 mm³.
-
Monitor tumor volume 2-3 times per week using calipers. Volume (mm³) = (Length x Width²) / 2.
-
Monitor animal health by checking body weight and clinical signs.[18]
-
-
Randomization and Dosing:
-
Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle control, Drug Candidate at 10 mg/kg, Drug Candidate at 30 mg/kg). Aim for 8-10 mice per group.
-
Administer the drug or vehicle according to the planned schedule (e.g., daily oral gavage for 21 days).
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight throughout the study.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
-
Data Analysis:
-
Calculate the average tumor volume for each group at each time point.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI). It is calculated as:
-
TGI (%) = (1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)) x 100
-
-
Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between in vitro data and in vivo response, known as an in vitro-in vivo correlation (IVIVC).[20][21][22] A strong IVIVC can accelerate drug development and reduce the need for extensive animal studies.[23][24]
Why Do In Vitro 'Stars' Fail In Vivo?
A potent IC50 value does not guarantee in vivo success. The discrepancy arises because the in vivo environment introduces immense complexity.
-
Pharmacokinetics (PK): The compound may have poor absorption, be metabolized too quickly, or not distribute to the tumor site effectively.[2]
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation might be too low to achieve the necessary concentration at the target.
-
Toxicity: The compound might be toxic to the host at concentrations required for efficacy.
-
Tumor Microenvironment: The complex interplay of different cell types, extracellular matrix, and signaling molecules in the tumor microenvironment can influence drug response in ways not captured by a simple cell monolayer culture.
Visualizing the IVIVC Challenge
Understanding the factors that create the in vitro-in vivo gap is key to developing better predictive models.
Caption: Key factors creating the gap between in vitro and in vivo results.
Comparative Data Analysis
To make rational decisions, data must be synthesized and compared directly. The table below presents hypothetical data for three piperidine-based candidates.
| Parameter | Candidate A | Candidate B | Candidate C |
| Target | Kinase X | Kinase X | Kinase X |
| In Vitro IC50 (MCF-7 cells) | 50 nM | 200 nM | 5 nM |
| In Vivo Model | MCF-7 CDX | MCF-7 CDX | MCF-7 CDX |
| Dose Administered | 30 mg/kg, oral | 30 mg/kg, oral | 30 mg/kg, oral |
| Oral Bioavailability | 5% | 60% | 45% |
| Tumor Growth Inhibition (TGI) | 15% (Poor) | 75% (Excellent) | 25% (Poor) |
| Observed Toxicity | None | None | Severe weight loss |
| Analysis & Decision | Poor efficacy. Despite good in vitro potency, very low bioavailability likely prevented sufficient drug concentration at the tumor. Terminate. | Excellent efficacy. Although less potent in vitro than A, its superior bioavailability led to a strong in vivo response. Advance. | Terminated due to toxicity. The most potent in vitro candidate was too toxic in vivo at an effective dose, highlighting that potency and safety are distinct. Terminate. |
This comparison illustrates a critical lesson: in vitro potency is only one piece of the puzzle. Candidate B, while not the most potent in vitro, possesses the best overall profile for in vivo success due to its excellent bioavailability and safety.
Conclusion and Future Perspectives
The systematic comparison of in vitro and in vivo data is fundamental to successful drug discovery. For piperidine-based candidates, as with any chemical series, early in vitro assays provide essential data on potency and mechanism. However, only through carefully designed and executed in vivo studies can the true therapeutic potential be assessed. The challenge lies in understanding and overcoming the complex physiological barriers that contribute to the in vitro-in vivo gap.
Emerging technologies, such as 3D organoids and more complex co-culture systems, aim to create more physiologically relevant in vitro models that may improve the predictive power of early-stage screening.[23] By integrating pharmacokinetic and pharmacodynamic principles early in the discovery process, researchers can more effectively select and optimize piperidine scaffolds that not only excel on the bench but also demonstrate robust efficacy in preclinical models, ultimately increasing the probability of clinical success.
References
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme. Available at: [Link]
-
What is in vivo testing? | Biobide. (2005). Biobide. Available at: [Link]
-
Comprehensive Preclinical Drug Efficacy Testing Solutions | Crown Bioscience. Crown Bioscience. Available at: [Link]
-
In Vivo Models For Efficacy Testing I CRO Services - Pharmaron. Pharmaron. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2026). PubMed. Available at: [Link]
-
Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective | Bentham Science Publishers. (2023). Bentham Science. Available at: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. (2024). MDPI. Available at: [Link]
-
In Vivo Oncology Models for Drug Discovery. (2023). Eurofins. Available at: [Link]
-
In vivo Efficacy Studies for Oncology & Immunotherapy Candidates - ProBio CDMO. ProBio CDMO. Available at: [Link]
-
Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy. (2024). ASM Journals. Available at: [Link]
-
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC. (2024). NCBI. Available at: [Link]
-
Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities - MDPI. (2025). MDPI. Available at: [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals - World Journal of Advanced Research and Reviews. (2025). WJARR. Available at: [Link]
-
The Evolving Role of In Vitro–In Vivo Correlation in Model‐Informed Drug Development: A Multi‐Stakeholder Perspective - PMC. NCBI. Available at: [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. Available at: [Link]
-
Standard Operating Procedure (SOP) for safely operating and conducting husbandry of mice exposed to human origin substances whil. (2017). Technion. Available at: [Link]
-
In-cell Western Assays for IC50 Determination - Azure Biosystems. (2025). Azure Biosystems. Available at: [Link]
-
In vitro - in vivo correlation: from theory to applications. - SciSpace. (2006). SciSpace. Available at: [Link]
-
In vitro–In Vivo Correlations: Tricks and Traps - PMC - NIH. (2012). NCBI. Available at: [Link]
-
Preclinical Studies: IC-50 Testing - Altogen Labs. Altogen Labs. Available at: [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol. Available at: [Link]
-
SOP50101: Patient Tumor Implantation (Subcutaneous) and Monitoring Laboratory: Biological Testing Branch Effective Date. (2017). National Cancer Institute. Available at: [Link]
-
Patient-Derived Xenograft Core Standard Operating Procedures. (2021). University of Texas Southwestern Medical Center. Available at: [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. Bio-Techne. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. What is in vivo testing? | Biobide [biobide.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. clyte.tech [clyte.tech]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pharmaron.com [pharmaron.com]
- 16. crownbio.com [crownbio.com]
- 17. probiocdmo.com [probiocdmo.com]
- 18. brd.nci.nih.gov [brd.nci.nih.gov]
- 19. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 20. mdpi.com [mdpi.com]
- 21. wjarr.com [wjarr.com]
- 22. scispace.com [scispace.com]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Silico and Experimental Validation of Piperidine Derivative Activity
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Its prevalence stems from its favorable physicochemical properties and its ability to confer potent and selective biological activity. However, the journey from a promising piperidine-containing lead compound to a clinically viable drug is fraught with challenges, demanding a robust and integrated validation strategy. This guide provides a comprehensive comparison of in silico and experimental approaches for validating the activity of piperidine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
The Synergy of Bits and Biology: A Modern Validation Paradigm
In contemporary drug discovery, the traditional dichotomy between computational prediction and experimental verification has been replaced by a synergistic relationship. In silico methods provide a rapid and cost-effective means to prioritize candidates and generate testable hypotheses, while experimental validation offers the definitive proof of biological activity and physiological relevance. This guide will dissect both approaches, not as sequential steps, but as intertwined components of a successful drug discovery campaign.
Part 1: In Silico Validation - The Digital proving Ground
In silico techniques have revolutionized the early stages of drug discovery by enabling the rapid screening of vast chemical libraries and the prediction of a compound's biological and pharmacological properties. For piperidine derivatives, these methods are particularly valuable for exploring the vast chemical space accessible through modifications of the piperidine ring.
Molecular Docking: Unveiling Binding Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For piperidine derivatives, this is crucial for understanding how they interact with their target protein at the atomic level.
The "Why" Behind the Method:
The fundamental principle of molecular docking is to sample a large number of possible conformations of the ligand within the binding site of the protein and to score these conformations based on a force field that approximates the binding free energy. A lower docking score typically indicates a more favorable binding interaction.
Step-by-Step Protocol for Molecular Docking of a Piperidine Derivative:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Remove water molecules and other non-essential ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Define the binding site or "grid box" based on the location of a known co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of the piperidine derivative using a chemical drawing tool.
-
Perform energy minimization to obtain a low-energy conformation.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock, Glide, or GOLD to dock the prepared ligand into the defined binding site of the protein.
-
The software will generate a series of possible binding poses and corresponding docking scores.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the piperidine derivative and the protein.
-
This analysis provides insights into the structure-activity relationship (SAR) and can guide the design of more potent analogs.
-
Visualizing the Docking Workflow:
Scaffold Hopping in Drug Design: Evaluating the Pharmacokinetic Differences Between Piperidine and Pyrrolidine Analogs
As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by suboptimal absorption, distribution, metabolism, and excretion (ADME) profiles. One of the most effective strategies to rescue a chemical series is "scaffold hopping"—specifically, transitioning between the six-membered piperidine and the five-membered pyrrolidine rings. Both are classified as "privileged scaffolds" due to their ubiquitous presence in approved therapeutics and biologically active compounds[1].
However, the presence or absence of a single methylene ( −CH2− ) unit fundamentally alters the molecule's physicochemical properties, three-dimensional conformation, and ultimately, its pharmacokinetic (PK) fate[2]. This guide objectively compares these two analogs, providing actionable experimental frameworks, causality-driven insights, and self-validating protocols to guide your lead optimization campaigns.
Physicochemical Fundamentals: The Causality of Ring Size
Before diving into in vivo pharmacokinetics, we must establish the in vitro physicochemical causality. The structural difference between piperidine and pyrrolidine drives distinct behaviors in basicity, lipophilicity, and conformational flexibility[1].
Table 1: Comparative Physicochemical Properties of Piperidine vs. Pyrrolidine
| Property | Piperidine (6-Membered) | Pyrrolidine (5-Membered) | Mechanistic Impact on Drug Design |
| pKa (Conjugate Acid) | ~11.22 | ~11.27 | Both act as strongly basic secondary amines. Pyrrolidine's slightly higher basicity stems from the enhanced conformational stabilization of its protonated state[1]. |
| Lipophilicity (logP) | ~0.84 | ~0.46 | Piperidine's extra methylene unit increases the hydrophobic surface area, inherently raising the molecule's lipophilicity[1]. |
| Conformational Flexibility | Rigid (Prefers chair conformation) | Flexible (Adopts envelope/twist conformations) | Piperidine restricts conformation to lock in binding affinity; pyrrolidine offers adaptability for induced-fit target engagement[1]. |
Pharmacokinetic Implications of Scaffold Selection
The physicochemical shifts outlined above directly dictate the ADME profile of a drug candidate. By understanding these causal relationships, scientists can strategically modulate a compound's behavior.
Membrane Permeability and Distribution
Piperidine's higher lipophilicity (logP) generally translates to enhanced passive membrane permeability. However, this increased lipophilicity can also lead to higher non-specific binding to plasma proteins and tissues, significantly altering the volume of distribution ( Vss )[2]. Conversely, contracting the ring to a pyrrolidine lowers the logD, which can be strategically used to reduce off-target hydrophobic interactions and mitigate hERG toxicity[3]. For instance, during the optimization of DGAT2 inhibitors, fine-tuning the basicity and lipophilicity of a piperidine core via strategic fluorination successfully increased the volume of distribution and extended the half-life in preclinical models[4].
Metabolic Stability and Clearance
Both heterocyclic rings are generally metabolically stable, but they possess "soft spots" susceptible to cytochrome P450 (CYP)-mediated oxidation, typically at the carbons adjacent to the nitrogen atom ( α -oxidation)[2].
Causality in Metabolism: Changing the ring size alters how the molecule fits into the CYP450 active site. In several medicinal chemistry campaigns, replacing a pyrrolidine with a morpholine, or altering the ring size to an azetidine or piperidine, significantly reduced intrinsic clearance ( CLint )[3]. For example, in the development of serotonin-4 partial agonists, researchers observed that both piperidine and pyrrolidine analogs underwent rapid N-dealkylation; shifting to a bridged ring system or an azetidine ring ultimately blocked this metabolic liability[5].
Logical relationship between ring size, physicochemical properties, and PK outcomes.
Case Studies in Target Engagement and Clearance
-
Pancreatic Lipase Inhibitors: A study on pancreatic lipase inhibitors demonstrated that pyrrolidine analogs often exhibited superior binding affinity compared to their piperidine counterparts. The five-membered ring's flexibility allowed for a highly optimized orientation of hydroxyl and carbonyl functional groups, enhancing critical hydrogen bonding and hydrophobic interactions within the enzyme's active site[6].
-
M5 Receptor Antagonists: In an effort to improve the clearance profile of M5 antagonists, researchers replaced a piperidine amide core with a pyrrolidine amide. While this scaffold hop maintained good potency and subtype selectivity, it fundamentally altered the structure-activity relationship (SAR) of the left-hand side of the molecule. Both series, however, required further optimization to overcome P-glycoprotein (P-gp) mediated efflux liabilities[7].
Self-Validating Experimental Methodology
To objectively evaluate the PK differences between synthesized piperidine and pyrrolidine analogs, a robust in vitro microsomal stability assay is essential. As an application scientist, I emphasize that a protocol is only as good as its controls. The following workflow is designed as a self-validating system to accurately determine intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Self-validating workflow for the in vitro liver microsomal stability assay.
Step-by-Step Protocol: In Vitro Liver Microsomal Stability Assay
Rationale: This assay measures the rate of parent compound depletion in the presence of liver microsomes (containing CYP450 enzymes) to predict in vivo hepatic clearance.
-
Compound Preparation: Prepare a 10 mM stock solution of the piperidine/pyrrolidine analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Maintaining a low DMSO concentration (<0.1% final) is critical, as higher concentrations can inhibit CYP450 activity and skew clearance data.
-
-
Microsome Incubation: Combine the test compound with human or rat liver microsomes at a final protein concentration of 0.5 mg/mL. Include a positive control (e.g., Verapamil) to validate enzyme activity, and a minus-NADPH negative control to rule out chemical instability or non-CYP-mediated degradation.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Causality: Ensures thermal equilibrium of the microenvironment before initiating the enzymatic reaction.
-
-
Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). NADPH acts as the obligate electron donor for CYP450 enzymes.
-
Kinetic Sampling: Remove 50 µL aliquots at predetermined time points (e.g., 0, 15, 30, 45, and 60 minutes).
-
Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS).
-
Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction, while the IS ensures accurate quantification during LC-MS/MS analysis.
-
-
Centrifugation & LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which half-life ( t1/2=0.693/k ) and intrinsic clearance ( CLint=(k×V)/microsomal protein ) are calculated.
Conclusion
The decision to utilize a piperidine versus a pyrrolidine scaffold is not merely a matter of structural convenience; it is a strategic maneuver that dictates a drug's physicochemical and pharmacokinetic destiny. By understanding the causal relationships between ring size, basicity, lipophilicity, and CYP450 recognition, drug development professionals can rationally design analogs with optimized ADME profiles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-hydroxy-2,6-piperidinedicarboxamide
As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of mechanistic causalities. When working with highly functionalized heterocyclic compounds like 4-hydroxy-2,6-piperidinedicarboxamide , understanding the molecule's physical chemistry is the first step in designing a robust, self-validating safety protocol.
This guide provides the essential operational, safety, and logistical frameworks required for handling this specific pharmaceutical intermediate, ensuring both scientific integrity and personnel protection.
Physicochemical Hazard Profile & Causality
4-hydroxy-2,6-piperidinedicarboxamide is a highly polar piperidine derivative. To design an effective Personal Protective Equipment (PPE) strategy, we must first analyze its structural hazards:
-
Basicity & Corrosivity: The secondary amine within the piperidine ring acts as a basic center (typical pKa ~10-11). Upon contact with human skin or ocular tissue, basic amines can cause localized saponification of cellular lipids, leading to severe irritation or chemical burns.
-
Physical State & Aerosolization: The presence of a hydroxyl group and two carboxamide groups maximizes hydrogen-bonding capacity, making this compound a crystalline solid at room temperature. Consequently, the primary exposure route during laboratory operations is the inhalation of aerosolized dust.
According to the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment standard (29 CFR 1910 Subpart I), PPE must serve as the critical barrier against such exposures when engineering controls cannot fully mitigate the risk[1].
Quantitative PPE Specifications
The following table outlines the mandatory PPE required for handling this compound, grounded in the mechanistic rationale of its chemical properties.
| PPE Category | Specification & Material | Mechanistic Rationale |
| Respiratory | NIOSH-Approved N95 or P100 Half-Mask | Mitigates inhalation of fine crystalline dust generated by the solid compound. P100 is recommended for unknown toxic particulates[2]. |
| Hand Protection | Double-layered Nitrile (≥0.11 mm thickness) | Nitrile provides superior chemical resistance against basic amines compared to latex, preventing localized lipid saponification. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against irreversible corneal damage caused by the basicity of the piperidine ring. Safety glasses are insufficient for basic powders. |
| Body Protection | Disposable Tyvek® Lab Coat with elastic cuffs | Prevents particulate accumulation on standard woven cotton lab coats, eliminating secondary exposure vectors. |
Standard Operating Procedure: Handling & Weighing
Every protocol in the laboratory must be a self-validating system. Follow this step-by-step methodology for routine handling and weighing of 4-hydroxy-2,6-piperidinedicarboxamide:
-
Environmental Control: Conduct all weighing inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing enclosure with a minimum face velocity of 100 fpm.
-
PPE Verification (Self-Validation): Don double nitrile gloves. Before handling the chemical, perform the "inflation test" on the outer gloves by trapping air inside and squeezing to check for micro-tears.
-
Static Mitigation: The multiple amide groups in the compound can cause the powder to hold a static charge, leading to unpredictable aerosolization. Use an anti-static ionizer fan in the weighing area and employ grounded, stainless-steel spatulas.
-
Transfer Protocol: Weigh the compound into a pre-tared, sealable static-dissipative weigh boat. Seal the container before removing it from the BSC.
-
Decontamination (Self-Validation): Wipe down all BSC surfaces and tools with a mild acidic solution (e.g., 1% citric acid) to neutralize any basic piperidine residue, followed by a DI water rinse. Validation step: Swipe the cleaned area with pH paper moistened with DI water; a reading of pH 6.5–7.0 confirms complete neutralization.
Spill Response & Decontamination Workflow
In the event of a spill, immediate and logical escalation is required. The workflow below outlines the critical path for containment and neutralization.
Step-by-step spill response workflow for 4-hydroxy-2,6-piperidinedicarboxamide.
Spill Execution Steps:
-
Evacuate & Assess: Isolate the immediate area. Determine if the spill is dry powder or dissolved in a solvent.
-
PPE Escalation: Upgrade to a full-face respirator with P100 cartridges, adhering to NIOSH selection logic for high-hazard particulates[2].
-
Containment:
-
For Dry Powder:Do not sweep. Sweeping aerosolizes the compound. Cover the powder gently with paper towels soaked in 1% citric acid to prevent dust generation and begin neutralization.
-
For Solutions: Surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite).
-
-
Collection: Carefully scoop the neutralized mixture using non-sparking tools into a wide-mouth High-Density Polyethylene (HDPE) hazardous waste container.
Waste Disposal Plan
Following the guidelines established in Prudent Practices in the Laboratory[3], strict waste segregation must be maintained to prevent incompatible chemical reactions:
-
Aqueous Waste: Solutions containing 4-hydroxy-2,6-piperidinedicarboxamide must be collected in dedicated, clearly labeled basic-compatible HDPE containers. Crucial Note: Do not mix this waste with strong acids without controlled cooling, as the neutralization of the basic amine can be highly exothermic.
-
Solid Waste: Contaminated PPE, weigh boats, and spill absorbents must be double-bagged in 6-mil polyethylene hazardous waste bags, sealed with a gooseneck tie, and labeled as "Hazardous Solid Waste - Basic Amine/Amide."
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. Available at:[Link]
-
NIOSH Respirator Selection Logic 2004. Centers for Disease Control and Prevention (CDC). Available at:[Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
